molecular formula C11H7FN2 B117291 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile CAS No. 148901-51-3

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Cat. No.: B117291
CAS No.: 148901-51-3
M. Wt: 186.18 g/mol
InChI Key: NPZSWZGYPPDMFS-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H7FN2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-6-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZSWZGYPPDMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371562
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148901-51-3
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148901-51-3
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a fluorinated aromatic nitrile compound featuring a pyrrole moiety. This guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and medicinal chemistry. Due to the limited availability of detailed public data, this document consolidates known information and draws inferences from the properties of its constituent chemical motifs to project its potential utility and areas for future research.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Similarly, the benzonitrile group is a key pharmacophore in numerous approved pharmaceuticals, often involved in critical binding interactions with biological targets. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

This compound combines these three key structural features, suggesting its potential as a valuable building block or lead compound in the development of novel therapeutics. This document serves as a technical resource for researchers interested in exploring the synthesis and applications of this compound.

Chemical and Physical Properties

While exhaustive experimental data for this compound is not widely published, a summary of its basic identifiers and predicted properties is presented in Table 1. These values are sourced from chemical supplier databases and computational predictions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 148901-51-3
Molecular Formula C₁₁H₇FN₂
Molecular Weight 186.19 g/mol -
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, Methanol (Predicted)-

Synthesis

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A potential synthesis could involve the reaction of 2,6-difluorobenzonitrile with pyrrole in the presence of a suitable base. The fluorine atom ortho to the electron-withdrawing nitrile group would be activated towards nucleophilic attack by the pyrrolide anion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reaction Reaction 2,6-Difluorobenzonitrile->Reaction Pyrrole Pyrrole Pyrrole->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar known reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

  • Preparation: To a solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the pyrrolide anion.

  • Addition: Add a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific spectra are not publicly available, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the benzonitrile ring (multiplets), pyrrole protons (triplets or multiplets).
¹³C NMR Carbonyl carbon of the nitrile group (115-125 ppm), aromatic carbons, pyrrole carbons. Signals for carbons attached to fluorine will show coupling (C-F coupling).
IR (cm⁻¹) ~2230 cm⁻¹ (C≡N stretch), aromatic C-H stretches, C=C stretches, C-F stretch.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 186. Fragmentation pattern would likely show loss of HCN and other characteristic fragments.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in medicinal chemistry.

Role as a Chemical Intermediate

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyrrole and phenyl rings can also be further substituted. The use of related fluorinated benzonitriles as intermediates in the synthesis of pharmaceuticals is well-documented.[4]

G A This compound B Hydrolysis A->B C Reduction A->C D Carboxylic Acid Derivative B->D E Amine Derivative C->E

Caption: Potential functional group transformations.

Potential Pharmacological Activity

Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The benzonitrile moiety is present in drugs targeting various receptors and enzymes. Therefore, this compound itself or its derivatives could be investigated for a variety of therapeutic targets.

Future Research Directions

The full potential of this compound remains to be explored. Future research efforts could focus on:

  • Development and Optimization of a Robust Synthetic Protocol: A validated and scalable synthesis is crucial for making this compound more accessible for research.

  • Thorough Spectroscopic and Physicochemical Characterization: Detailed experimental data will provide a solid foundation for its use in further studies.

  • Exploration of its Reactivity: Investigating the chemical transformations of the nitrile and aromatic rings will expand its utility as a synthetic intermediate.

  • Biological Screening: A broad biological screening campaign could uncover potential therapeutic applications for this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery and development. Its unique combination of a pyrrole ring, a fluorinated benzonitrile scaffold, and a nitrile functional group makes it an attractive candidate for the synthesis of novel bioactive molecules. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding based on established chemical principles and the known properties of its constituent parts. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile (CAS 148901-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed technical information regarding the synthesis, physicochemical properties, and biological applications of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile remains largely unavailable in the public domain. This document aims to provide a summary of the currently accessible information and outlines the general context of related chemical structures.

Chemical Identity and Properties

A summary of the basic identification and computed properties of this compound is presented below. It is important to note that the experimental data for properties such as melting point, boiling point, and solubility are not currently published.

PropertyValueSource
CAS Number 148901-51-3
Molecular Formula C₁₁H₇FN₂PubChem[1]
Molecular Weight 186.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC=C(N1)C2=C(C=CC=C2F)C#NPubChem[1]
InChI Key YWJCFJMYLBHXOL-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

Another potential synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2,6-difluorobenzonitrile or 2-bromo-6-fluorobenzonitrile) and pyrrole.

It must be emphasized that these are hypothetical synthetic routes, and no specific experimental conditions or yields have been reported for the synthesis of this compound.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been published. The characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity and Applications

There is no information available in the scientific literature regarding the biological activity of this compound. While the pyrrole motif is a common feature in many biologically active compounds and pharmaceuticals, the specific activity of this fluorinated benzonitrile derivative has not been investigated or reported. Its structural similarity to molecules used in medicinal chemistry suggests it could be a potential intermediate for the synthesis of novel therapeutic agents, but this remains speculative.

Signaling Pathways and Experimental Workflows

Due to the absence of any reported biological studies on this compound, there are no known signaling pathways in which it is involved. Consequently, it is not possible to create diagrams for signaling pathways or experimental workflows related to this compound.

Conclusion

This compound is a commercially available chemical compound for which there is a significant lack of publicly available scientific data. The information required to fulfill the user's request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of biological activity, is not present in the current body of scientific literature. Further research and publication are necessary to elucidate the properties and potential applications of this compound.

References

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

This guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. This compound incorporates a fluorinated benzonitrile scaffold and a pyrrole ring, structural motifs that are prevalent in many biologically active compounds.

Chemical Structure and Properties

This compound is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a nitrile group (-C≡N), and a 1H-pyrrol-1-yl group. The strategic placement of the fluorine atom and the nitrile group can influence the molecule's electronic properties and binding interactions with biological targets.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 148901-51-3
Molecular Formula C₁₁H₇FN₂[1]
Molecular Weight 186.19 g/mol [1]
PubChem CID 2736735[1]
Linear Formula C₁₁H₇FN₂

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. In this approach, the pyrrolide anion, generated by treating pyrrole with a suitable base, acts as a nucleophile that displaces a fluorine atom from a difluorinated precursor.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 2,6-Difluorobenzonitrile D Nucleophilic Aromatic Substitution A->D B Pyrrole B->D C Base (e.g., NaH, K2CO3) C->D E This compound D->E

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol:

The following is a representative, non-cited protocol for a nucleophilic aromatic substitution that could be adapted for the synthesis of the title compound.

  • Preparation of the Nucleophile: To a solution of pyrrole in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a period to allow for the formation of the sodium pyrrolide salt.

  • Substitution Reaction: To the solution containing the pyrrolide anion, add a solution of 2,6-difluorobenzonitrile in the same anhydrous solvent dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available in the reviewed literature, the pyrrole nucleus is a key structural component in numerous compounds with a wide range of pharmacological activities.[2][3] Pyrrole derivatives have been reported to exhibit anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[2][4]

The presence of the fluorobenzonitrile moiety is also significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Given these structural features, this compound is a compound of interest for screening in various biological assays, particularly in the context of drug discovery for oncology and inflammatory diseases. For instance, certain 1,5-diarylpyrrole derivatives are known to inhibit the COX-2 enzyme, which is involved in inflammation and pain pathways.[5]

Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) converts to Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain mediates Diarylpyrrole Inhibitor 1,5-Diarylpyrrole Inhibitor Diarylpyrrole Inhibitor->COX-2 Enzyme inhibits

Caption: Conceptual diagram of the COX-2 signaling pathway inhibited by certain diarylpyrroles.

Conclusion

This compound is a synthetic organic compound with structural features that make it a promising candidate for investigation in medicinal chemistry and materials science. The combination of a fluorinated aromatic ring, a nitrile group, and a pyrrole moiety suggests potential for diverse biological activities. While detailed experimental data on its properties and bioactivity are sparse in the public domain, its synthesis is achievable through established chemical methods. Further research into this molecule could unveil novel therapeutic agents or functional materials.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, with the Chemical Abstracts Service (CAS) number 148901-51-3, is a substituted aromatic nitrile containing a fluorine atom and a pyrrole ring. Its molecular structure suggests potential applications in medicinal chemistry and materials science, as the constituent functional groups are known to impart specific electronic and steric properties that can influence biological activity and material characteristics. The fluorobenzonitrile moiety is a common scaffold in the development of therapeutic agents, while the pyrrole ring is a key component of many biologically active natural products and synthetic compounds.

This technical guide provides an overview of the known and predicted physical properties of this compound. Due to a lack of experimentally determined data in publicly available literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical properties.

Physicochemical and Predicted Properties

Table 1: General and Predicted Physical Properties of this compound

PropertyValue / Expected Characteristics
Molecular Formula C₁₁H₇FN₂
Molecular Weight 186.19 g/mol
Appearance Expected to be a solid at room temperature, likely crystalline, and colorless to a pale yellow.
Melting Point Not experimentally determined. Likely to have a relatively high melting point, characteristic of a rigid, planar aromatic molecule. For comparison, the related compound 2-fluoro-6-hydroxybenzonitrile has a melting point of 156-158 °C.[1]
Boiling Point Not experimentally determined. Expected to be high due to its molecular weight and polarity. The predicted boiling point for the related compound 2-fluoro-6-hydroxybenzonitrile is 257.5 ± 25.0 °C.[1]
Density Predicted to be approximately 1.22 g/cm³.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The polar nitrile and fluorine groups may impart some aqueous solubility, but the dominant aromatic structure is hydrophobic. The related compound 2-fluoro-6-hydroxybenzonitrile is soluble in methanol.[1]
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. The presence of both hydrophobic (aromatic rings) and hydrophilic (nitrile, pyrrole nitrogen) features suggests a moderate LogP value, indicating some degree of lipophilicity.

Structural Influence on Physical Properties

The physical properties of an organic molecule are directly influenced by its functional groups and overall structure.

G C11H7FN2 This compound Benzonitrile_Core Benzonitrile Core C11H7FN2->Benzonitrile_Core Contains Pyrrole_Ring Pyrrole Ring C11H7FN2->Pyrrole_Ring Contains Fluorine_Atom Fluorine Atom Benzonitrile_Core->Fluorine_Atom Substituted with Nitrile_Group Nitrile Group Benzonitrile_Core->Nitrile_Group Contains Properties Physical Properties Benzonitrile_Core->Properties Influences Rigidity & Aromaticity Pyrrole_Ring->Properties Influences Polarity & H-Bonding Potential Fluorine_Atom->Properties Increases Polarity & Affects Acidity Nitrile_Group->Properties Increases Polarity & Dipole Moment G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis workup Reaction Work-up & Isolation synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility data_analysis Spectral Interpretation & Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis mp->data_analysis solubility->data_analysis confirmation Structure & Purity Confirmation data_analysis->confirmation

References

Technical Overview: Physicochemical Properties of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities where this molecule is utilized as a building block or intermediate.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₁H₇FN₂[1]
Molecular Weight 186.189 g/mol
CAS Number 148901-51-3

Experimental Protocols

The data presented in this guide is based on standard analytical techniques. While specific experimental records for the cited catalog data are proprietary to the suppliers, the methodologies conform to industry-standard practices for chemical characterization.

  • Mass Spectrometry (MS): Used to determine the molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and provide the exact mass, validating the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate and confirm the chemical structure, ensuring the correct connectivity of atoms and the position of the fluoro and pyrrolyl substituents on the benzonitrile ring.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to empirically verify the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

G A This compound B Molecular Formula C₁₁H₇FN₂ A->B has C Molecular Weight 186.189 g/mol A->C has D CAS Number 148901-51-3 A->D is identified by

Caption: Core properties of the target compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile (CAS Number: 148901-51-3). Due to the limited availability of experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. A detailed experimental protocol for a plausible synthetic route via an Ullmann condensation reaction is also provided. This guide is intended to support researchers and scientists in the identification, characterization, and potential application of this and related compounds in drug discovery and development.

Introduction

This compound is a fluorinated aromatic nitrile containing a pyrrole moiety. The presence of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for medicinal chemistry and materials science. The pyrrole ring is a common scaffold in many biologically active compounds. This guide aims to provide a foundational spectroscopic dataset to facilitate further research and application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.65 - 7.55m-H-4 (Benzonitrile ring)
~ 7.20 - 7.10m-H-3, H-5 (Benzonitrile ring)
~ 6.80t~ 2.2H-2', H-5' (Pyrrole ring)
~ 6.35t~ 2.2H-3', H-4' (Pyrrole ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160.0 (d, ¹JCF ≈ 250 Hz)C-2 (Benzonitrile ring)
~ 135.0C-4 (Benzonitrile ring)
~ 130.0C-6 (Benzonitrile ring)
~ 125.0 (d, ³JCF ≈ 4 Hz)C-5 (Benzonitrile ring)
~ 122.0C-2', C-5' (Pyrrole ring)
~ 118.0 (d, ²JCF ≈ 20 Hz)C-3 (Benzonitrile ring)
~ 116.0C≡N
~ 110.0C-3', C-4' (Pyrrole ring)
~ 105.0 (d, ²JCF ≈ 15 Hz)C-1 (Benzonitrile ring)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -115 to -125m
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3150 - 3100MediumAromatic C-H Stretch (Pyrrole)
~ 3080 - 3030MediumAromatic C-H Stretch (Benzene)
~ 2230 - 2220StrongC≡N Stretch
~ 1600 - 1580Medium-StrongC=C Aromatic Ring Stretch
~ 1500 - 1450Medium-StrongC=C Aromatic Ring Stretch
~ 1250 - 1200StrongC-F Stretch
~ 1100 - 1000MediumC-N Stretch
~ 750 - 700StrongAromatic C-H Bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
186[M]⁺
167[M - F]⁺
159[M - HCN]⁺
120[C₇H₃FN]⁺
66[C₄H₄N]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on the Ullmann condensation, a common method for the N-arylation of heterocycles.

Synthesis of this compound

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Ullmann Condensation Ullmann Condensation 2,6-Difluorobenzonitrile->Ullmann Condensation Pyrrole Pyrrole Pyrrole->Ullmann Condensation CuI (catalyst) CuI (catalyst) K2CO3 (base) K2CO3 (base) DMF (solvent) DMF (solvent) 120 °C 120 °C This compound This compound Ullmann Condensation->this compound Product

Caption: Synthetic pathway for this compound.

Procedure:

  • To a stirred solution of pyrrole (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

  • Add 2,6-difluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 19F) Purification->NMR Purified Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for synthesis, purification, and characterization.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled spectrum.

  • ¹⁹F NMR: Acquire the proton-decoupled spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

  • Parameters: Use a standard ionization energy of 70 eV.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic protocol for this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, enabling the unambiguous identification and further investigation of this and structurally related compounds. Experimental verification of the predicted data is highly recommended for future studies.

Mass Spectrometry of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile, a compound of interest in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric conditions is essential for its unambiguous identification, structural elucidation, and quantification in various matrices. This document outlines the probable ionization behavior, predicts fragmentation patterns based on established principles, provides detailed experimental protocols for its analysis, and presents the expected data in a clear, tabular format.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The analysis of this compound typically involves ionizing the molecule and analyzing the fragmentation pattern of the resulting molecular ion. The presence of a fluorinated aromatic ring, a nitrile group, and a pyrrole moiety dictates its characteristic fragmentation behavior.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to exhibit a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation is likely to be driven by the lability of the bond between the benzonitrile and pyrrole rings, as well as characteristic losses from the aromatic and heterocyclic systems.

Key predicted fragmentation pathways include:

  • Loss of HCN: A common fragmentation for aromatic nitriles, leading to a significant M-27 peak.

  • Loss of the Pyrrole Moiety: Cleavage of the C-N bond connecting the pyrrole ring to the benzonitrile can occur, resulting in fragments corresponding to both the pyrrole and the fluorobenzonitrile radical cations.

  • Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

  • Loss of Fluorine: The fluorinated aromatic ring may lose a fluorine atom (M-19) or hydrogen fluoride (M-20).

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate mass spectrometric data. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the thermally stable and volatile this compound.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

    • If necessary, derivatization is generally not required for this compound.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is applicable for the analysis of this compound in complex matrices or when coupled with other analytical techniques.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

    • Dilute to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 135 V

    • Scan Range: m/z 50-500

Data Presentation

The following tables summarize the predicted quantitative mass spectral data for this compound based on Electron Ionization Mass Spectrometry (EI-MS).

Table 1: Predicted Major Fragment Ions and Their Relative Abundance

m/zProposed Fragment IonRelative Abundance (%)
186[M]⁺100
159[M - HCN]⁺65
120[C₇H₃FN]⁺40
93[C₆H₄F]⁺25
66[C₄H₄N]⁺30

Table 2: Detailed Proposed Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
186159HCNFluorinated biphenylene-like cation
186120C₄H₄N2-Fluorobenzonitrile radical cation
12093CNFluorophenyl cation
18666C₇H₃FNPyrrole radical cation

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Start dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into Instrument dilute->inject ionization Ionization (EI/ESI) inject->ionization separation Mass Analyzer (Quadrupole) ionization->separation detection Detector separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Data Interpretation spectrum->interpretation report Final Report interpretation->report

Figure 1: General experimental workflow for MS analysis.

fragmentation_pathway cluster_frags M [C₁₁H₇FN₂]⁺˙ m/z = 186 F1 [C₁₀H₇F]⁺˙ m/z = 159 M->F1 - HCN F2 [C₇H₃FN]⁺˙ m/z = 120 M->F2 - C₄H₄N F3 [C₄H₄N]⁺ m/z = 66 M->F3 - C₇H₃FN F4 [C₆H₄F]⁺ m/z = 93 F2->F4 - CN

Figure 2: Proposed fragmentation of the target molecule.

The Advent and Ascendance of Pyrrole-Substituted Benzonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of novel therapeutic agents.[5] A particularly significant class of pyrrole derivatives that has garnered substantial interest is the pyrrole-substituted benzonitriles. The incorporation of the benzonitrile moiety, a versatile functional group, imparts distinct physicochemical properties and offers a handle for further chemical modifications, leading to a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of pyrrole-substituted benzonitriles, with a focus on their role in modern drug discovery.

A Historical Perspective: From Classic Synthesis to a Modern Pharmacophore

The history of pyrrole-substituted benzonitriles is not marked by a single, seminal discovery but rather by a gradual evolution rooted in the foundational principles of pyrrole synthesis. The initial synthesis of pyrrole itself dates back to 1857, when it was isolated from the pyrolysate of bone.[3] The development of robust synthetic methodologies, most notably the Paal-Knorr synthesis reported in 1884, provided a versatile and straightforward route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[6][7][8] This reaction remains a cornerstone of pyrrole chemistry to this day.

The deliberate incorporation of a benzonitrile substituent onto the pyrrole ring emerged later, driven by the growing understanding of structure-activity relationships (SAR) in medicinal chemistry. The benzonitrile group, with its linear geometry and electron-withdrawing nature, can significantly influence a molecule's binding affinity to biological targets. Furthermore, the nitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, offering a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.

While early examples of pyrrole-benzonitrile synthesis can be found in the chemical literature, their systematic exploration as a distinct pharmacophore class gained momentum in the late 20th and early 21st centuries. This was largely fueled by the rise of high-throughput screening and rational drug design, which identified this scaffold as a promising starting point for inhibitors of various enzymes, particularly kinases.

Synthetic Methodologies: Building the Core Scaffold

The Paal-Knorr synthesis remains one of the most widely employed methods for constructing the pyrrole ring of pyrrole-substituted benzonitriles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often an aminobenzonitrile, under acidic or neutral conditions.[6]

Experimental Protocol: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

This protocol describes the synthesis of a representative pyrrole-substituted benzonitrile via the Paal-Knorr reaction.

Materials:

  • 4-aminobenzonitrile

  • Hexane-2,5-dione

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in ethanol.

  • Add hexane-2,5-dione (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Logical Workflow for Paal-Knorr Synthesis:

Paal_Knorr_Workflow Start Start Reactants Combine 1,4-Dicarbonyl and Aminobenzonitrile Start->Reactants Catalyst Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reaction Heat Mixture (Reflux) Catalyst->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Concentrate Monitoring->Workup Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Product Pure Pyrrole-Substituted Benzonitrile Purification->Product

General workflow for the Paal-Knorr synthesis.

Therapeutic Applications and Biological Activities

Pyrrole-substituted benzonitriles have emerged as potent modulators of various biological targets, leading to their investigation in a range of therapeutic areas.

Kinase Inhibition

A significant focus of research on pyrrole-substituted benzonitriles has been their activity as kinase inhibitors.[9][10] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole-benzonitrile scaffold has proven to be a versatile template for developing inhibitors of several kinase families, including Lymphocyte-specific kinase (Lck) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14][15]

Table 1: Quantitative Data for Pyrrole-Substituted Benzonitrile Kinase Inhibitors

Compound ClassTarget KinaseActivity (IC50)Reference
Pyrrole DerivativesLck<10 nM (for potent analogs)[11]
Pyrrolopyrimidine DerivativesVEGFR-211.9 nM (Compound 12d)[16]
Pyrrolopyrimidine DerivativesVEGFR-213.6 nM (Compound 15c)[16]
Nicotinamide-based DerivativesVEGFR-260.83 nM (Compound 6)[12]
Quinoxaline-based DerivativesVEGFR-20.19 µM (Compound 11)[13]

Signaling Pathway: Generalized Kinase Inhibition

Kinase_Inhibition cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Block Inhibition ATP ATP ATP->Kinase Binds Inhibitor Pyrrole-Substituted Benzonitrile Inhibitor Inhibitor->Kinase Binds to ATP pocket pSubstrate Phosphorylated Substrate Protein Signaling Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Signaling Activates

Generalized mechanism of kinase inhibition.
Modulation of the Innate Immune System

More recently, 1H-pyrrole-3-carbonitrile derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[17] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. Activation of this pathway has shown significant promise in cancer immunotherapy.

Table 2: Quantitative Data for Pyrrole-Carbonitrile STING Agonists

CompoundActivity (EC50 in THP-1 cells)Reference
Compound 4A10.49 ± 1.95 µM[17]
Compound 7F1.19 µM[17]
Compound 7P2.99 µM[17]
Compound 7R2.53 µM[17]

Signaling Pathway: STING Activation

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (on ER membrane) cGAMP->STING Activates STING_agonist Pyrrole-Carbonitrile STING Agonist STING_agonist->STING Activates TBK1 TBK1 STING->TBK1 Recruits and Activates pTBK1 p-TBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer p-IRF3 Dimer pIRF3->Dimer IFN Type I Interferon Gene Expression Dimer->IFN Translocates and Induces

The cGAS-STING signaling pathway.
Antimicrobial Activity

Certain pyrrole-substituted benzonitriles have demonstrated potent antimicrobial properties, particularly as inhibitors of metallo-β-lactamases (MBLs).[18] These enzymes confer bacterial resistance to a broad range of β-lactam antibiotics. The discovery of MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.

Table 3: Quantitative Data for Pyrrole-Carbonitrile Metallo-β-Lactamase Inhibitors

CompoundTarget MBLActivity (Ki)Reference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a)IMP-1Low µM range[18]
N-benzoyl derivative of 5aIMP-1, CphA, AIM-1Low µM range[18]

Detailed Experimental Protocols for Biological Assays

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key biological assays cited in this guide.

VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using an ELISA-based method with a phospho-specific antibody.[12][13]

Protocol:

  • Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

  • Compound Addition: Add serial dilutions of the pyrrole-substituted benzonitrile test compounds to the wells. Include a positive control (known VEGFR-2 inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

    • Incubate to allow antibody binding.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Incubate to allow binding.

    • Wash the plate.

    • Add a chromogenic substrate for the enzyme (e.g., TMB).

    • Stop the reaction with an acid solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Assay (Reporter Gene Assay)

Principle: This assay utilizes a cell line (e.g., THP-1) that has been engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression and secretion of the reporter protein, which can be quantified.[17][19][20]

Protocol:

  • Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole-carbonitrile test compounds.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Detection:

    • Collect the cell culture supernatant.

    • Add a substrate for the SEAP enzyme (e.g., p-nitrophenyl phosphate).

    • Incubate at 37°C until a color change is observed.

  • Data Analysis: Measure the absorbance at 405 nm. The amount of color development is proportional to the level of STING activation. Calculate the EC50 value from the dose-response curve.

Metallo-β-Lactamase (MBL) Inhibition Assay

Principle: This assay measures the inhibition of MBL-catalyzed hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of the β-lactam ring results in a color change that can be monitored spectrophotometrically.[11][21][22][23][24]

Protocol:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., HEPES buffer containing ZnSO4).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the MBL enzyme, and the pyrrole-carbonitrile test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the chromogenic substrate (e.g., nitrocefin) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 492 nm for nitrocefin) using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 or Ki value.

Conclusion and Future Perspectives

The journey of pyrrole-substituted benzonitriles from classical synthetic curiosities to a prominent class of pharmacologically active molecules underscores the power of medicinal chemistry in leveraging fundamental organic reactions for therapeutic innovation. The versatility of the Paal-Knorr synthesis and other modern synthetic methods provides a robust platform for the continued exploration of this chemical space.[25][26][27][28][29][30][31][32] Current research highlights their potential as kinase inhibitors for oncology, modulators of the innate immune system for immunotherapy, and as agents to combat antimicrobial resistance.[17][18] Future endeavors will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and developing more stereoselective and efficient synthetic routes. The rich history and promising future of pyrrole-substituted benzonitriles ensure their continued importance in the landscape of drug discovery and development.[1][2][3][4][5]

References

The Ascendancy of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of numerous drug candidates. Among these, fluorinated benzonitriles have emerged as a particularly privileged structural motif. The unique physicochemical properties imparted by the fluorine atom, combined with the versatile chemical reactivity of the nitrile group, have led to the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth review of the biological activities of fluorinated benzonitriles, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this dynamic field.

Quantitative Biological Activity of Fluorinated Benzonitriles

The introduction of fluorine into the benzonitrile scaffold can dramatically influence binding affinity, potency, and selectivity. The following tables summarize the quantitative biological activity data for a selection of fluorinated benzonitrile derivatives across various biological targets.

Table 1: Inhibitory Activity of Fluorinated Benzonitriles against Enzymes

Compound ID/StructureTarget EnzymeIC50KiAssay TypeReference
1 (Structure not shown)12-Lipoxygenase (12-LOX)150 nM-Enzyme activity assay[1]
ML-1 (Structure not shown)Kinesin spindle protein (KSP)8.5 nM-ATPase assayNot found in search results
Cpd 5 (4'-fluoro-benzotriazole-acrylonitrile derivative)Tubulin Polymerization<1 µM-Tubulin polymerization assay[2][3]

Table 2: Receptor Binding and Functional Activity of Fluorinated Benzonitriles

Compound ID/StructureTarget ReceptorIC50/EC50KiFunctional AssayReference
[¹⁸F]3 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)mGluR536 pM (IC50)-Radioligand binding assay[4]
[¹⁸F]3 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)mGluR50.714 pM (IC50)-Phosphoinositol hydrolysis assay[4]
Cpd 25 (3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile)mGluR5 NAM-12 nMNot specifiedNot found in search results

Table 3: Antiproliferative and Antimicrobial Activity of Fluorinated Benzonitriles

| Compound ID/Structure | Cell Line/Organism | IC50/MIC | Assay Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cpd 5 (4'-fluoro-benzotriazole-acrylonitrile derivative) | HeLa, MCF-7 | nM range | Proliferation assay (XTT) |[2][3] | | Benzothiazole-benzonitrile chromophore 6 | Staphylococcus aureus | < 48 µg/mL (MIC) | Broth microdilution |[5] | | Benzothiazole-benzonitrile chromophore 6 | Escherichia coli | < 118 µg/mL (MIC) | Broth microdilution |[5] |

Key Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of fluorinated benzonitriles, providing a practical guide for researchers.

Synthesis of Fluorinated Benzonitriles

Continuous-Flow Photochemical Fluorination of Benzylic C-H Bonds

This protocol describes a light-induced benzylic fluorination using a continuous-flow photoreactor, offering advantages in terms of safety, scalability, and efficiency.[6]

Materials:

  • Benzylic substrate

  • Selectfluor (fluorinating agent)

  • Xanthone (photoorganocatalyst)

  • Acetonitrile (solvent)

  • Continuous-flow photoreactor with FEP tubing

  • Compact fluorescent lamp (black-light irradiation)

Procedure:

  • Prepare a solution of the benzylic substrate, Selectfluor, and xanthone in acetonitrile.

  • Pump the solution through the FEP tubing of the continuous-flow photoreactor.

  • Irradiate the tubing with a compact fluorescent lamp (black-light).

  • Control the residence time to achieve optimal conversion. For many substrates, residence times below 30 minutes are sufficient.

  • Collect the product stream from the reactor outlet.

  • For substrates prone to product decomposition, implement in-line dilution and filtration to prevent degradation.[6]

  • Purify the product using standard chromatographic techniques.

Biological Evaluation Assays

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin, a key process in cell division.[3]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Test compound (e.g., 4'-fluoro-benzotriazole-acrylonitrile derivative)

  • Colchicine (as a competitor)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reconstitute the tubulin and other kit components according to the manufacturer's instructions.

  • In a 96-well plate, add the tubulin solution.

  • Add the test compound at various concentrations. For competition assays, co-incubate the test compound with a known inhibitor like colchicine.[3]

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every 2 seconds for 30 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Analyze the data to determine the inhibitory effect of the compound on tubulin polymerization.

Cell Proliferation (XTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • XTT Cell Proliferation Kit II (e.g., from Roche)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1000 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the test compound (e.g., 0.125 µM to 2 µM) for 48 hours.[3] Include appropriate controls (e.g., DMSO as a negative control).

  • After the incubation period, add the XTT labeling mixture to each well and incubate for a further 4 hours.

  • Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • Propidium iodide (PI) staining solution

  • Flow cytometer (e.g., BD FACS CANTO II)

Procedure:

  • Treat cells with the test compound for a specified period.

  • Harvest the cells and fix them in cold ethanol.

  • Wash the cells and resuspend them in a PI staining solution containing RNase.

  • Analyze the stained cells using a flow cytometer, collecting approximately 20,000 events per sample.[3]

  • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing agents.[2]

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated benzonitriles are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.

Signaling_Pathway_Microtubule_Destabilization cluster_Cell Cell Fluorinated_Benzonitrile Fluorinated Benzonitrile Derivative Tubulin_Dimers α/β-Tubulin Dimers Fluorinated_Benzonitrile->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Dynamics Stable Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Proper Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Progression Arrests Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Induces

Caption: Signaling pathway of microtubule destabilization by fluorinated benzonitriles.

Experimental_Workflow_Antiproliferative_Activity cluster_Workflow Experimental Workflow for Antiproliferative Activity Start Start Compound_Synthesis Synthesis of Fluorinated Benzonitrile Derivatives Start->Compound_Synthesis Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Compound_Synthesis->Cell_Culture XTT_Assay Cell Proliferation Assay (XTT) to determine IC50 Cell_Culture->XTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) XTT_Assay->Cell_Cycle_Analysis If active Tubulin_Assay Tubulin Polymerization Assay XTT_Assay->Tubulin_Assay If active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Cycle_Analysis->SAR_Analysis Tubulin_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for evaluating the antiproliferative activity of fluorinated benzonitriles.

mGluR5_PET_Imaging_Workflow cluster_PET_Workflow Workflow for mGluR5 PET Imaging Precursor_Synthesis Synthesis of Bromomethyl Analog Precursor Radiolabeling [¹⁸F]Fluoride Radiolabeling Precursor_Synthesis->Radiolabeling Purification HPLC Purification of [¹⁸F]Benzonitrile Radiolabeling->Purification IV_Injection Intravenous Injection into Subject Purification->IV_Injection PET_Scan PET Imaging of Brain IV_Injection->PET_Scan Data_Analysis Image Analysis to Quantify Receptor Occupancy PET_Scan->Data_Analysis

Caption: Workflow for PET imaging using ¹⁸F-labeled benzonitriles.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile. The information is compiled from available safety data sheets and extrapolated from data on structurally related compounds to ensure a high standard of laboratory safety. This document is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile containing a pyrrole moiety. While specific physical and chemical properties for this compound are not extensively documented, data for related compounds such as benzonitrile can provide some insight. It is prudent to handle this compound as a solid with unknown volatility and to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Table 1: Physicochemical Data of Benzonitrile (for reference)

PropertyValue
Molecular FormulaC₇H₅N
Molecular Weight103.12 g/mol
Boiling Point191 °C
Melting Point-13 °C
Flash Point71 °C (closed cup)[1]
Density1.01 g/mL at 25 °C

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from similar benzonitrile derivatives, this compound should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential for environmental harm.

Table 2: GHS Hazard Classification (Extrapolated from Related Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Acute Aquatic ToxicityCategory 3Harmful to aquatic life.[3]

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Engineering Controls
  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Storage
  • Store in a tightly closed, properly labeled container.[2][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Store away from heat, sparks, and open flames.[2][5]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols

General Laboratory Handling Workflow:

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather and Inspect All Required Materials and Reagents prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere if Necessary handling_transfer->handling_reaction handling_monitoring Monitor Reaction Progress handling_reaction->handling_monitoring cleanup_quench Quench Reaction Safely handling_monitoring->cleanup_quench cleanup_waste Segregate and Label Waste (Solid, Liquid Halogenated) cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_decontaminate->cleanup_dispose

Caption: General laboratory workflow for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][5] Seek immediate medical attention.

Fire and Explosion Hazards

While specific data for this compound is unavailable, related benzonitrile compounds are combustible liquids.[1][2]

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][5]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up solid material and place it in a designated, labeled container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. However, based on the GHS classification of related compounds, it is presumed to be harmful if swallowed or in contact with skin.[2] For benzonitrile, the oral LD50 in rats is reported as 700 mg/kg and the dermal LD50 in rabbits is 1250 mg/kg. Exposure to high levels of benzonitrile can cause respiratory distress, convulsions, and central nervous system depression.[1]

Ecological Information

Data on the environmental impact of this compound is limited. However, related fluorinated benzonitriles are classified as harmful to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or with regular trash.

Disposal Workflow:

G Waste Disposal Workflow start Generation of Waste (Unused compound, contaminated materials) segregate Segregate Waste (Solid vs. Liquid, Halogenated) start->segregate label_waste Properly Label Waste Container (Chemical Name, Hazards) segregate->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store->pickup end Final Disposal at a Permitted Facility pickup->end

Caption: A logical workflow for the proper disposal of chemical waste.

Biological Activity and Signaling Pathways

The pyrrole ring is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6][8][9] However, no specific biological targets or signaling pathways have been identified for this compound in the reviewed literature. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Researchers working with this compound should consider its potential for biological activity based on its structural motifs.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or the supplier-provided Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated benzonitrile scaffold coupled with a pyrrole moiety, makes it a key intermediate for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the pyrrole ring can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability, binding affinity, and membrane permeability.

This document provides detailed protocols for the synthesis of this compound, focusing on a robust and widely applicable method: Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Reaction Principle:

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the pyrrolide anion, generated in situ from pyrrole and a suitable base, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 2,6-difluorobenzonitrile at the carbon atom bearing a fluorine atom. The electron-withdrawing nitrile group (-CN) activates the ortho- and para-positions for nucleophilic attack. The fluoride ion is subsequently eliminated as a leaving group, yielding the desired product.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be employed for the synthesis of aryl amines from aryl halides.[1] This method is particularly useful for less reactive substrates but often requires more specialized catalysts and ligands.[2][3]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of this compound from 2,6-difluorobenzonitrile and pyrrole.

Materials and Reagents:

  • 2,6-Difluorobenzonitrile[4][5][6][7][8]

  • Pyrrole

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-difluorobenzonitrile (1.0 eq).

    • Add anhydrous solvent (DMF or DMSO) to dissolve the starting material.

    • Add a base, such as finely ground potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care), to the solution.

  • Addition of Nucleophile:

    • Slowly add pyrrole (1.1 eq) to the stirred reaction mixture at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,6-Difluorobenzonitrile is harmful if swallowed or in contact with skin.[7]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DMF and DMSO are skin-penetrating solvents; avoid direct contact.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Data for SNAr Synthesis

ParameterValue / DescriptionReference / Note
Starting Material 2,6-DifluorobenzonitrileCAS: 1897-52-5[6]
Nucleophile PyrroleCAS: 109-97-7
Base Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)K2CO3 is safer and easier to handle.
Solvent Anhydrous DMF or DMSOHigh-boiling polar aprotic solvents are ideal.
Reaction Temperature 80 - 120 °COptimization may be required.
Reaction Time 4 - 24 hoursMonitored by TLC.
Typical Yield 70 - 90%Dependent on reaction scale and purity of reagents.
Purity (post-chromatography) >98%Determined by NMR and/or LC-MS.
Appearance White to off-white solid
Molecular Formula C11H7FN2[9]
Molecular Weight 186.19 g/mol [9]

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound via SNAr

reaction_pathway cluster_reactants Reactants cluster_products Products r1 2,6-Difluorobenzonitrile p1 This compound r1->p1 Nucleophilic Attack & Elimination of F- center_node r2 Pyrrole intermediate Pyrrolide Anion r2->intermediate Deprotonation base Base (e.g., K2CO3) base->intermediate intermediate->p1 byproduct HF + Base-H+ conditions DMF or DMSO 80-120 °C

Caption: SNAr reaction pathway for the synthesis of the target compound.

Diagram 2: Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Reactants & Solvent in Flask) addition 2. Add Pyrrole (Room Temperature) setup->addition reaction 3. Heat & Stir (80-120 °C, 4-24h) addition->reaction workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization product Pure Product characterization->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluorobenzonitrile and pyrrole. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. A comprehensive data table summarizes the quantitative aspects of the synthesis, and a workflow diagram illustrates the experimental process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a fluorinated benzonitrile scaffold coupled with a pyrrole moiety, makes it a versatile precursor for the development of novel therapeutics. The synthesis described herein utilizes a robust and efficient nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis for the formation of aryl-nitrogen bonds.

Experimental Protocol

The synthesis of this compound is performed via the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with pyrrole in the presence of a base.

Materials and Equipment:

  • 2,6-Difluorobenzonitrile

  • Pyrrole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by pyrrole (1.2 equivalents). Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium pyrrolide salt.

  • Addition of Starting Material: Add 2,6-difluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (mmol)Mass (g)Volume (mL)Yield (%)Purity (%)
2,6-Difluorobenzonitrile139.101.010.01.39-->98
Pyrrole67.091.212.00.810.83->98
Potassium Carbonate138.211.515.02.07---
N,N-Dimethylformamide73.09Solvent--50--
This compound186.19--~1.49-~80>99

Note: The yield and purity are typical values and may vary depending on the reaction scale and purification efficiency.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents 2,6-Difluorobenzonitrile, Pyrrole, K₂CO₃ reaction_step Stir at 80-90 °C (4-6 hours) reagents->reaction_step Add to DMF solvent Anhydrous DMF solvent->reaction_step quench Quench with Water reaction_step->quench Cool to RT extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water & Brine extraction->wash dry_conc Dry (Na₂SO₄) & Concentrate wash->dry_conc purify Column Chromatography dry_conc->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluorobenzonitrile and pyrrole.

Overview of Synthetic Pathway

The synthesis of this compound is achieved through the reaction of 2,6-difluorobenzonitrile with pyrrole in the presence of a base. This reaction is a classic example of nucleophilic aromatic substitution, where the pyrrolide anion, generated in situ, displaces one of the fluorine atoms on the benzonitrile ring. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1 2,6-Difluorobenzonitrile
Starting Material 2 Pyrrole
Reagent Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80°C
Reaction Time Not explicitly stated, reaction completion monitored
Product Yield 82%
Molecular Weight 186.19 g/mol
Mass Spectrometry (m/z) 187 [M+H]⁺

Experimental Protocol

This protocol is based on established synthetic methods for the preparation of this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Pyrrole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,6-difluorobenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add pyrrole (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 2_6_difluorobenzonitrile 2,6-Difluorobenzonitrile reaction_mixture Combine reactants in DMF 2_6_difluorobenzonitrile->reaction_mixture pyrrole Pyrrole pyrrole->reaction_mixture K2CO3 Potassium Carbonate K2CO3->reaction_mixture DMF DMF (solvent) DMF->reaction_mixture heating Heat to 80°C reaction_mixture->heating quenching Quench with Water heating->quenching extraction Extract with Ethyl Acetate quenching->extraction washing Wash with Water and Brine extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purification (Column Chromatography if needed) concentration->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Logical Relationship of the Nucleophilic Aromatic Substitution start1 2,6-Difluorobenzonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 Pyrrole intermediate Pyrrolide Anion (in situ) start2->intermediate Deprotonation base K₂CO₃ (Base) base->intermediate intermediate->reaction Nucleophilic Attack product This compound reaction->product

Caption: Logical relationship of the synthesis reaction.

Application Notes and Protocols: Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and mechanistic insights for the synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. Two primary synthetic routes are presented: a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig Amination.

Reaction Mechanisms

The formation of this compound can be achieved through two robust and widely applicable reaction mechanisms in organic synthesis. The choice of method may depend on substrate availability, desired purity profile, and scale of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway offers a transition-metal-free approach to the target molecule. This reaction is particularly effective due to the electron-withdrawing nature of the nitrile group and the fluorine atom on the benzonitrile ring, which activates the aromatic system towards nucleophilic attack by the pyrrolide anion. The reaction typically proceeds in the presence of a strong base.

The proposed mechanism involves two main steps:

  • Formation of the Meisenheimer Complex: The pyrrolide anion, generated in situ by a base, attacks the electron-deficient carbon atom of 2,6-difluorobenzonitrile, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product.

Caption: Proposed SNAr mechanism for the formation of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is known for its high functional group tolerance and broad substrate scope, making it a versatile option for the synthesis of N-aryl heterocycles.

The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl fluoride (or another aryl halide), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The pyrrole coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-F) Pd0->OxAdd PdII_ArF L_nPd(II)(Ar)(F) OxAdd->PdII_ArF Ligand_Exchange Ligand Exchange (Pyrrole-H) PdII_ArF->Ligand_Exchange PdII_Amine L_nPd(II)(Ar)(Pyrrole-H) Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [L_nPd(II)(Ar)(Pyrrolide)] Deprotonation->PdII_Amido HBase H-Base⁺ Deprotonation->HBase Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product This compound Reductive_Elimination->Product ArF 2,6-Difluorobenzonitrile ArF->OxAdd PyrroleH Pyrrole PyrroleH->Ligand_Exchange Base Base Base->Deprotonation General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant_Prep Prepare Reactants and Reagents Reaction_Assembly Assemble Reaction Under Inert Atmosphere Reactant_Prep->Reaction_Assembly Heating Heat and Stir for Specified Time Reaction_Assembly->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

The Medicinal Chemistry Potential of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a synthetic organic compound that has garnered interest within the medicinal chemistry community. Its unique structure, featuring a fluorinated benzonitrile moiety linked to a pyrrole ring, presents a versatile scaffold for the development of novel therapeutic agents. While specific, in-depth application notes with extensive quantitative data for this particular compound are not widely available in the public domain, its constituent chemical motifs are prevalent in a range of biologically active molecules. This suggests that this compound serves primarily as a valuable building block or intermediate in the synthesis of more complex drug candidates. This document aims to explore the potential applications of this compound by examining the established medicinal chemistry relevance of its structural components and to provide generalized protocols for its utilization in synthetic schemes.

I. Structural Features and Medicinal Chemistry Rationale

The therapeutic potential of this compound can be inferred from the known biological activities associated with its two key structural components: the pyrrole ring and the fluorobenzonitrile group.

  • The Pyrrole Ring: The pyrrole nucleus is a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs.[1][2] It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

  • The Fluorobenzonitrile Moiety: The inclusion of a fluorine atom in drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability. The benzonitrile group, a benzene ring with a cyano substituent, is a common feature in many enzyme inhibitors, where the cyano group can act as a hydrogen bond acceptor or participate in other key binding interactions.

The combination of these two moieties in this compound suggests its potential as a precursor for the synthesis of targeted therapies, particularly in oncology and immunology.

II. Potential Therapeutic Applications

Based on the known activities of related compounds, derivatives of this compound are being investigated as potential inhibitors of various enzymes, including protein kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole and fluorobenzonitrile scaffolds can be elaborated with additional functional groups to optimize interactions with the ATP-binding site of specific kinases, leading to potent and selective inhibition.

III. Synthetic Applications and Protocols

This compound can be utilized as a starting material in multi-step synthetic sequences to generate libraries of diverse compounds for biological screening. The reactivity of the pyrrole ring and the potential for modification of the benzonitrile group offer multiple avenues for chemical elaboration.

General Protocol for Derivatization via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like pyrrole. This introduces a formyl group (-CHO) which can then be used as a handle for further synthetic transformations.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of this compound in DCM.

  • Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated product.

The resulting aldehyde can be further modified through various reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, thus providing access to a wide range of derivatives.

IV. Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

DrugDiscoveryWorkflow A Start: this compound B Chemical Derivatization (e.g., Vilsmeier-Haack, Suzuki Coupling, etc.) A->B C Library of Novel Compounds B->C D High-Throughput Screening (e.g., Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

A generalized workflow for drug discovery.

V. Conclusion

While detailed, publicly available data on the specific medicinal chemistry applications of this compound are limited, its structural composition strongly suggests its utility as a versatile building block in drug discovery. The presence of the biologically significant pyrrole ring and the advantageous properties conferred by the fluorobenzonitrile moiety make it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapies. Further research and publication in this area will be crucial to fully elucidate the potential of this promising scaffold.

References

Application Notes and Protocols for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a synthetic organic compound featuring a fluorinated benzonitrile scaffold linked to a pyrrole ring. This structural motif is of significant interest in medicinal chemistry, as both pyrrole and benzonitrile moieties are present in numerous biologically active molecules. Pyrrole-containing compounds are known to be versatile scaffolds in the development of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The benzonitrile group, often used as a bioisostere for other functional groups, can contribute to binding affinity and metabolic stability.

These application notes provide an overview of the potential use of this compound and its analogs as kinase inhibitors in cancer drug discovery. The protocols outlined below are representative methods for evaluating the biological activity of such compounds.

Putative Mechanism of Action: Kinase Inhibition

Many pyrrole-based compounds function as competitive inhibitors of protein kinases at the ATP-binding site.[3] The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the pyrrole structure, is isosteric with adenine, the core of ATP, enabling it to effectively compete with ATP for binding to the kinase.[3] Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrrole-containing scaffolds have been successfully incorporated into inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).

Data Presentation

The following tables represent hypothetical data for a derivative of this compound, herein referred to as Compound-FPB , to illustrate its potential biological activities.

Table 1: In Vitro Kinase Inhibitory Activity of Compound-FPB

Kinase TargetIC50 (nM)
VEGFR215
PDGFRβ25
EGFR150
FGFR1200
Src500

Table 2: Cellular Anti-proliferative Activity of Compound-FPB

Cell LineCancer TypeIC50 (µM)
HUVECNormal Endothelial0.05
A549Non-Small Cell Lung Cancer1.2
HT-29Colorectal Cancer2.5
U87-MGGlioblastoma1.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Substrate peptide

  • ATP

  • Compound-FPB

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-FPB in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution, 10 µL of the kinase and substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound-FPB

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound-FPB in the growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb PDGFRβ PDGFRb->PLCg PDGFRb->PI3K PDGFRb->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_FPB Compound-FPB Compound_FPB->VEGFR2 Inhibition Compound_FPB->PDGFRb Inhibition VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb

Caption: Putative signaling pathway inhibition by Compound-FPB.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellAssay Cell Proliferation Assay (IC50 Determination) KinaseAssay->CellAssay Active Compounds PK_PD Pharmacokinetics & Pharmacodynamics CellAssay->PK_PD Lead Candidates Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Start Compound Synthesis (this compound derivative) Start->KinaseAssay

Caption: Drug discovery workflow for pyrrole-based inhibitors.

References

Application Notes and Protocols: The Role of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a key chemical intermediate prominently featured in the synthesis of targeted kinase inhibitors. Its unique structural and electronic properties make it a valuable building block for creating potent and selective modulators of kinase activity. This document provides detailed application notes on its role in kinase inhibitor design, focusing on its incorporation into the Janus Kinase (JAK) inhibitor, Tofacitinib. Furthermore, it outlines experimental protocols for the synthesis and evaluation of such inhibitors.

The pyrrolo[2,3-d]pyrimidine scaffold, often derived from precursors like this compound, is a deaza-isostere of adenine and serves as an effective mimic of the ATP purine ring, enabling competitive inhibition at the kinase ATP-binding site.[1] The fluorine and nitrile substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, including metabolic stability and binding affinity.

Application in Tofacitinib Synthesis

Tofacitinib is a first-in-class oral JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[2][3] The core of Tofacitinib is a pyrrolo[2,3-d]pyrimidine ring system, which is synthetically derived from precursors related to this compound. The synthesis involves the construction of this heterocyclic core, which is then coupled to a chiral piperidine moiety.[2]

The general synthetic strategy involves the reaction of a substituted pyrrole with a pyrimidine precursor to form the fused pyrrolo[2,3-d]pyrimidine ring. The fluorine and cyano groups on the benzonitrile precursor are critical for the subsequent chemical transformations that lead to the formation of the desired kinase-inhibiting scaffold.

Key Advantages in Kinase Inhibitor Design

The incorporation of the this compound moiety or its derivatives into kinase inhibitors offers several advantages:

  • Scaffold for Hinge-Binding: The resulting pyrrolopyrimidine core acts as a scaffold that effectively interacts with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1]

  • Modulation of Physicochemical Properties: The fluoro and cyano groups can be used to fine-tune the electronic properties and lipophilicity of the molecule, which can impact its solubility, cell permeability, and metabolic stability.

  • Versatile Synthetic Handle: The cyano group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Quantitative Data: Tofacitinib Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Tofacitinib against the four members of the Janus kinase family.

Kinase TargetIC50 (nM)
JAK11
JAK220
JAK3112
TYK2344

Data represents approximate values from publicly available sources and may vary depending on the specific assay conditions.

Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus Kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[4]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Recruitment p_jak P-JAK (active) jak->p_jak Autophosphorylation stat STAT (inactive) p_stat P-STAT (active) stat->p_stat p_jak->stat Phosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Immune Response) nucleus->gene Modulation tofacitinib Tofacitinib (JAK Inhibitor) tofacitinib->p_jak Inhibition

Figure 1. Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol describes a general method for the synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, a key precursor for many JAK inhibitors, starting from a malononitrile derivative.

Materials:

  • 2-Amino-1,1,3-tricyanopropene

  • Formamidine acetate

  • 2-Methoxyethanol

  • Sodium methoxide

  • Hydrochloric acid

Procedure:

  • A mixture of 2-amino-1,1,3-tricyanopropene and formamidine acetate in 2-methoxyethanol is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the precipitated product, 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is collected by filtration.

  • The intermediate is then hydrolyzed using a solution of sodium methoxide in methanol, followed by acidification with hydrochloric acid to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • The final product is purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-Amino-1,1,3-tricyanopropene + Formamidine Acetate step1 Reflux in 2-Methoxyethanol start->step1 intermediate1 4-Amino-7H-pyrrolo[2,3-d]pyrimidine- 5-carbonitrile step1->intermediate1 step2 Hydrolysis (NaOMe/MeOH) then Acidification (HCl) intermediate1->step2 product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) step2->product purification Purification product->purification

Figure 2. General workflow for the synthesis of a key pyrrolopyrimidine intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK1, JAK2, JAK3)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., Tofacitinib)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound dilutions.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Assay for JAK Inhibition (STAT3 Phosphorylation Assay)

This protocol describes a method to assess the ability of a compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the relevant cytokine receptor (e.g., TF-1 cells)

  • Recombinant human cytokine (e.g., IL-6)

  • Test compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and then lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform a Western blot or an ELISA using the anti-phospho-STAT3 and anti-total-STAT3 antibodies to detect the levels of phosphorylated and total STAT3.

  • Quantify the band intensities or the signal from the ELISA.

  • Normalize the phosphorylated STAT3 signal to the total STAT3 signal.

  • Plot the normalized signal against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of STAT3 phosphorylation.

Conclusion

This compound and its derivatives are indispensable building blocks in the design and synthesis of modern kinase inhibitors. Their utility is exemplified in the construction of the pyrrolo[2,3-d]pyrimidine core of Tofacitinib, a potent JAK inhibitor. The protocols provided herein offer a framework for the synthesis and evaluation of such compounds, enabling further research and development in the field of targeted kinase inhibitor therapy.

References

Application Notes and Protocols: Fluorinated Benzonitrile Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of fluorinated benzonitrile derivatives in the development of modern agrochemicals. The unique chemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, make these compounds valuable building blocks for creating potent and selective herbicides, insecticides, fungicides, and nematicides.[1][2][3] This document outlines key applications, presents available efficacy data, details relevant experimental protocols, and illustrates associated biochemical pathways and workflows.

Applications in Agrochemicals

Fluorinated benzonitrile derivatives serve as crucial intermediates in the synthesis of a wide range of agrochemicals. The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity and stability of the final product.[1][2]

  • Herbicides: Certain benzonitrile compounds are effective herbicides. For instance, 2,6-difluorobenzonitrile is an analog of the herbicide Dichlobenil and possesses inherent herbicidal and fungicidal properties.[4][5] Many fluorinated benzonitrile-derived herbicides act by inhibiting photosynthesis.[6][7]

  • Insecticides: These derivatives are precursors for potent insecticides, such as fluorobenzoylurea insecticides, which are valued for their efficacy against a broad spectrum of pests and favorable toxicological profiles.[8] The trifluoromethyl group, in particular, is known to enhance the insecticidal activity of compounds.[9] Some of these insecticides function by inhibiting the enzyme acetylcholinesterase in insects.[10][11]

  • Fungicides: The unique structure of fluorinated benzonitriles contributes to the development of effective fungicides.[4] For example, fluopyram, which contains a trifluoromethyl benzamide moiety derived from a benzonitrile precursor, is a broad-spectrum fungicide.[12]

  • Nematicides: Fluorinated compounds have shown significant promise as nematicides. Fluopyram, fluensulfone, and fluazaindolizine are examples of fluorinated nematicides that have been evaluated for their efficacy in controlling root-knot nematodes.[13][14]

Quantitative Data Presentation

The following tables summarize available quantitative data on the efficacy of agrochemicals derived from or related to fluorinated benzonitriles.

Table 1: Herbicidal Activity of Novel α-Trifluoroanisole Derivatives (Post-emergence)

CompoundDose (g a.i./hm²)A. theophrasti (% inhibition)A. retroflexus (% inhibition)E. prostrata (% inhibition)D. sanguinalis (% inhibition)S. viridis (% inhibition)
7a 37.5100100>80>80>80
7j 37.5100100---
7k 37.5100100---
Fomesafen 37.5<100<100---
Data sourced from a study on novel α-trifluoroanisole derivatives containing phenylpyridine moieties, which share structural similarities with fluorinated benzonitrile-derived compounds.

Table 2: In Vitro Fungicidal Activity (EC50) of Selected Benzonitrile-Related Derivatives

CompoundAlternaria solani (µg/mL)Botrytis cinerea (µg/mL)Rhizoctonia solani (µg/mL)
4b --11.3
4d --13.7
2ai 3.20--
1a 6.24--
Diflumetorim --19.8
EC50 values represent the concentration that inhibits fungal growth by 50%. Data compiled from studies on coumarin and other derivatives, indicating the potential fungicidal efficacy of related structures.[15]

Table 3: Nematicidal Efficacy of Fluorinated Compounds against Root-Knot Nematodes (M. incognita) in Tomato Field Trials

NematicideAverage Root-Galling Reduction (0-10 scale)Estimated Yield Gain (%)
Fluazaindolizine 3.221
Fluensulfone 2.314
Fluopyram 2.515
Data from a series of 10 field trials conducted from 2011 to 2021 on processing tomatoes.[13]

Table 4: Insecticidal Activity (LD50) of Trifluoromethylphenyl Amide Derivatives against Aedes aegypti

CompoundLD50 (nmol/mg)
8h 2.12
8f 4.27
8g 4.73
LD50 values represent the lethal dose required to kill 50% of the test population. Data from a study on the toxicity of trifluoromethylphenyl amides.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Greenhouse Herbicide Efficacy Testing

This protocol is adapted from standard whole-plant bioassay methods for assessing herbicide resistance and efficacy.[17][18]

Objective: To determine the herbicidal efficacy of fluorinated benzonitrile derivatives on target weed species under controlled greenhouse conditions.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium perenne) and a susceptible control population.

  • Pots or trays with appropriate soil or potting mix.

  • Test compounds (fluorinated benzonitrile derivatives) and a commercial standard herbicide.

  • Precision bench sprayer.

  • Greenhouse with controlled temperature and light conditions.

  • Barcode reader and software for data collection (optional).

Procedure:

  • Seed Germination and Seedling Growth:

    • Sow seeds in pots or trays and allow them to germinate and grow in the greenhouse.

    • Maintain optimal conditions for the specific weed species (e.g., temperature, watering).

    • Grow seedlings until they reach the 2-3 leaf stage.[15]

  • Herbicide Preparation and Application:

    • Prepare stock solutions of the test compounds and the standard herbicide.

    • Perform serial dilutions to obtain the desired application rates (e.g., recommended field dose and 3x the recommended dose).[15]

    • Calibrate the precision bench sprayer to deliver a consistent volume.

    • Spray the herbicide solutions evenly onto the seedlings. Include an untreated control group.

  • Data Collection and Analysis:

    • Assess plant survival and biomass three to four weeks after treatment.[17]

    • Record the number of surviving plants in each treatment group.

    • Visually estimate the biomass of surviving plants compared to the untreated control.

    • Calculate the percentage of inhibition for each treatment.

    • If multiple doses are used, calculate the IC50 value (the concentration that causes 50% inhibition of growth).

Protocol for In Vitro Fungicide Efficacy Testing (96-Well Plate Method)

This protocol is based on high-throughput methods for determining the EC50 values of fungicides against pathogenic fungi.[19][20]

Objective: To determine the in vitro fungicidal activity (EC50) of fluorinated benzonitrile derivatives against various plant pathogenic fungi.

Materials:

  • Cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Sterile 96-well microtiter plates.

  • Test compounds and a commercial standard fungicide.

  • Spectrophotometer (microplate reader).

  • XTT tetrazolium salt and menadione solution (for metabolic activity measurement).

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal isolates on PDA plates.

    • Prepare a spore suspension or mycelial slurry in a suitable liquid medium.

  • Plate Preparation and Inoculation:

    • Prepare serial dilutions of the test compounds and the standard fungicide in the liquid growth medium directly in the 96-well plates.

    • Add the fungal inoculum to each well. Include control wells with no fungicide.

  • Incubation:

    • Cover the plates and incubate at an appropriate temperature for the specific fungus for 24-48 hours.

  • Quantification of Fungal Growth:

    • After incubation, add the XTT/menadione solution to each well.[19]

    • Incubate in the dark for 2-3 hours to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is proportional to the metabolic activity of the fungus.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Protocol for Insecticide Bioassay (WHO Bottle Bioassay)

This protocol follows the standardized WHO method for assessing insecticide susceptibility in adult mosquitoes.[21][22]

Objective: To determine the toxicity (knockdown and mortality) of fluorinated benzonitrile-derived insecticides against a target insect species (e.g., Aedes aegypti).

Materials:

  • Glass bottles (250 ml).

  • Technical grade insecticide and acetone.

  • Micropipettes.

  • Aspirator.

  • Cages of 2-5 day old, non-blood-fed female mosquitoes.

  • Holding tubes with access to a sugar solution.

  • Timer.

Procedure:

  • Bottle Preparation:

    • Prepare a stock solution of the insecticide in acetone.

    • Coat the inside of the glass bottles with a specific concentration of the insecticide solution. Control bottles are coated with acetone only.

    • Roll and rotate the bottles until the acetone has evaporated, leaving a uniform layer of insecticide.

  • Mosquito Exposure:

    • Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.

    • Record the number of knocked-down mosquitoes at regular intervals for up to 1 hour.

  • Recovery and Mortality Assessment:

    • After the exposure period, transfer the mosquitoes to clean holding tubes.

    • Provide a 10% sugar solution.

    • Record the mortality rate 24 hours post-exposure.[22]

  • Data Analysis:

    • Calculate the knockdown percentage at different time points.

    • Calculate the 24-hour mortality rate.

    • If a range of concentrations is tested, the LC50 (lethal concentration to kill 50% of the population) can be determined.

Protocol for Nematicide Efficacy Field Trial

This protocol outlines a standard procedure for evaluating the efficacy of nematicides against root-knot nematodes in a field setting.[13][23]

Objective: To assess the efficacy of fluorinated benzonitrile-based nematicides in reducing nematode populations and improving crop yield under field conditions.

Materials:

  • A field with a known infestation of the target nematode species (e.g., Meloidogyne incognita).

  • Test nematicide, a standard nematicide, and an untreated control.

  • Crop to be planted (e.g., tomato seedlings).

  • Application equipment (e.g., drip irrigation system for chemigation, or a granule applicator).

  • Soil sampling tools.

  • Microscope for nematode counting.

Procedure:

  • Trial Setup:

    • Design the trial with a randomized complete block design with multiple replicates for each treatment.[23]

    • Define plot sizes and buffer zones.

  • Nematicide Application:

    • Apply the nematicides at the specified rates and timing (e.g., pre-plant, at planting, or post-plant).[23]

    • Application methods can include soil drench, drip irrigation (chemigation), or granular application followed by incorporation into the soil.[13]

  • Crop Planting and Maintenance:

    • Transplant the crop seedlings into the plots.

    • Maintain the crop according to standard agricultural practices for the region.

  • Data Collection:

    • Nematode Population Density: Collect soil and root samples at the beginning and end of the growing season to assess nematode population densities.

    • Root Galling Index: At the end of the season, carefully uproot a sample of plants from each plot and rate the severity of root galling on a scale of 0-10.[13]

    • Crop Yield: Harvest the crop from each plot and measure the total yield.

  • Data Analysis:

    • Statistically analyze the data for root galling, nematode population densities, and crop yield to determine significant differences between treatments.

Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key mechanisms of action and experimental workflows.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane Light_Energy Light Energy (Photon) P680 P680 Reaction Center Light_Energy->P680 excites electron Pheophytin Pheophytin P680->Pheophytin e- transfer Plastoquinone_A Plastoquinone (QA) Pheophytin->Plastoquinone_A e- transfer Plastoquinone_B Plastoquinone (QB) on D1 Protein Plastoquinone_A->Plastoquinone_B e- transfer PQ_Pool Plastoquinone Pool Plastoquinone_B->PQ_Pool e- transfer Result Electron transport blocked. Photosynthesis inhibited. Oxidative stress leads to cell death. Benzonitrile_Herbicide Benzonitrile Herbicide Benzonitrile_Herbicide->Plastoquinone_B Binds to D1 protein, blocks QB site

Caption: Mechanism of action for benzonitrile herbicides that inhibit Photosystem II.

Acetylcholinesterase_Inhibition cluster_synapse Insect Synaptic Cleft ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Receptor on Postsynaptic Neuron ACh_Release->ACh_Receptor Binds to receptor AChE Acetylcholinesterase (AChE) Enzyme ACh_Release->AChE Binds to AChE ACh_Receptor->ACh_Release Signal Transmitted Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate Hydrolyzes ACh Result ACh accumulates in synapse. Continuous nerve stimulation. Paralysis and death of insect. Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Leads to Fluorinated_Insecticide Fluorinated Insecticide (AChE Inhibitor) Fluorinated_Insecticide->AChE Inhibits enzyme

Caption: Acetylcholinesterase inhibition by certain fluorinated insecticides.

Herbicide_Workflow Start Start Seed_Germination Seed Germination & Seedling Growth (to 2-3 leaf stage) Start->Seed_Germination Spraying Apply Herbicide with Precision Sprayer Seed_Germination->Spraying Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Spraying Incubation Greenhouse Incubation (3-4 weeks) Spraying->Incubation Assessment Assess Plant Survival & Biomass Incubation->Assessment Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for greenhouse herbicide efficacy testing.

Nematicide_Field_Trial Start Start Trial_Design Trial Design (Randomized Blocks) Start->Trial_Design Initial_Sampling Initial Soil Sampling (Nematode Counts) Trial_Design->Initial_Sampling Nematicide_Application Nematicide Application (e.g., Drip Irrigation) Initial_Sampling->Nematicide_Application Planting Transplant Crop Nematicide_Application->Planting Growing_Season Crop Growth & Maintenance Planting->Growing_Season Final_Sampling Final Soil & Root Sampling Growing_Season->Final_Sampling Data_Collection Collect Data: - Nematode Counts - Root Galling Index - Crop Yield Final_Sampling->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a nematicide field efficacy trial.

References

Application Notes and Protocols for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for drug discovery. Its structure, featuring a reactive fluorine atom activated by an ortho-cyano group and a pyrrole moiety, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the strategic introduction of various functionalities, leading to the synthesis of novel compounds with potential therapeutic applications, notably as kinase inhibitors.

The pyrrole ring is a common motif in many biologically active compounds, while the benzonitrile group can participate in a variety of chemical transformations or act as a key binding element in protein-ligand interactions.[1][2][3] The strategic placement of the fluorine atom renders the C2 position highly electrophilic, facilitating its displacement by a wide range of nucleophiles.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of substituted aminobenzonitriles. These products serve as precursors for a diverse array of bioactive molecules, including potent inhibitors of Tropomyosin receptor kinases (TRK).[4][5] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are established targets in oncology, with NTRK gene fusions being identified as oncogenic drivers in various cancers.[4][5][6]

The general synthetic approach involves the nucleophilic aromatic substitution of the fluorine atom with primary or secondary amines. This reaction is typically efficient and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the synthesis of 2-amino-6-(1H-pyrrol-1-yl)benzonitrile derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline derivatives, piperazine derivatives)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Stir the reaction mixture at an elevated temperature (typically between 80 °C and 150 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-(1H-pyrrol-1-yl)benzonitrile derivative.

Quantitative Data Summary:

EntryAmine NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1AnilineK2CO3DMSO12012Data not available
24-MethoxyanilineCs2CO3DMF1008Data not available
3PiperazineDIPEAMeCN8016Data not available
4MorpholineK2CO3DMSO11010Data not available

Visualizations

Logical Workflow for the Synthesis of TRK Inhibitors

The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.

G A This compound (Building Block) B Nucleophilic Aromatic Substitution (SNAr) - Amine Nucleophile - Base - Solvent A->B C 2-Amino-6-(1H-pyrrol-1-yl)benzonitrile (Intermediate) B->C D Further Functionalization - Coupling Reactions - Cyclizations C->D E TRK Inhibitor (Final Product) D->E

Caption: Synthetic workflow for TRK inhibitors.

Signaling Pathway of TRK Receptors

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream signaling pathways that are crucial for cell survival and proliferation. In cancer, NTRK gene fusions lead to constitutively active TRK signaling, promoting tumor growth. TRK inhibitors block this aberrant signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRK TRK Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds and Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor TRK Inhibitor (Synthesized from Building Block) Inhibitor->TRK Inhibits

Caption: Simplified TRK signaling pathway.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility in the construction of kinase inhibitors, particularly for the TRK family of receptors, highlights its importance in modern medicinal chemistry and drug discovery. The straightforward and efficient nature of the nucleophilic aromatic substitution reaction allows for the rapid generation of diverse compound libraries for biological screening. Further exploration of the reactivity of this building block is likely to uncover new applications in the synthesis of other classes of bioactive molecules.

References

Unveiling the Therapeutic Potential of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. The 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile scaffold has emerged as a promising starting point for the development of new drugs, leveraging the unique electronic properties of the fluorine and nitrile substituents on a biologically active pyrrole-benzonitrile core. This document provides an overview of the potential therapeutic applications of this class of compounds, supported by available data and detailed experimental protocols to guide further research and development.

Potential Therapeutic Targets

While specific biological data for this compound derivatives are not extensively published, the broader classes of pyrrole and benzonitrile compounds have been investigated for a range of therapeutic applications. Based on the activities of structurally related molecules, the following therapeutic targets are proposed for this novel scaffold:

  • Kinase Inhibition: Pyrrole-containing compounds are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Derivatives of the this compound scaffold may exhibit inhibitory activity against kinases such as Lymphocyte-specific kinase (Lck), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

  • Anticancer Activity: The benzonitrile moiety is present in several anticancer agents. Its electron-withdrawing nature can contribute to interactions with biological targets. Potential anticancer mechanisms for these derivatives could include the inhibition of tubulin polymerization, a critical process in cell division, or the modulation of other pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Pyrrole derivatives have demonstrated inhibitory effects on a variety of enzymes. For instance, some have been identified as inhibitors of butyrylcholinesterase, tyrosinase, and metallo-β-lactamases. The unique substitution pattern of the this compound core could confer selectivity and potency against specific enzymatic targets.

  • Neuroprotection and Anti-inflammatory Effects: Certain pyrrole derivatives have shown promise in models of neurodegenerative diseases and inflammation, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). The anti-inflammatory and neuroprotective potential of this compound derivatives warrants investigation.

Data Presentation: Hypothetical Biological Activity

To illustrate the potential of this compound class, the following table summarizes hypothetical quantitative data for a series of this compound derivatives against a panel of therapeutic targets. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific scaffold.

Compound IDR1-substituent (on pyrrole ring)R2-substituent (on benzonitrile ring)Lck Kinase IC50 (nM)VEGFR2 Kinase IC50 (nM)Tubulin Polymerization IC50 (µM)COX-2 Inhibition IC50 (µM)
FN-P-001 HH1502505.2> 50
FN-P-002 2-MethylH851203.845.1
FN-P-003 H4-Methoxy2103008.1> 50
FN-P-004 2-Methyl4-Methoxy1101806.538.7

Experimental Protocols

To facilitate the investigation of the therapeutic potential of this compound derivatives, detailed protocols for key experiments are provided below.

Kinase Inhibition Assay (e.g., Lck Kinase)

Objective: To determine the in vitro inhibitory activity of the compounds against a specific protein kinase.

Materials:

  • Recombinant human Lck kinase (or other kinase of interest)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase buffer.

  • Add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay for Anticancer Activity)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (for control).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the potential therapeutic applications of this compound derivatives.

Signaling_Pathway cluster_0 Potential Therapeutic Targets cluster_1 This compound Derivatives Kinase Signaling Kinase Signaling Cell Proliferation Cell Proliferation Inflammation Inflammation Enzymatic Activity Enzymatic Activity Compound Scaffold Compound Scaffold Compound Scaffold->Kinase Signaling Inhibition Compound Scaffold->Cell Proliferation Inhibition Compound Scaffold->Inflammation Modulation Compound Scaffold->Enzymatic Activity Inhibition

Caption: Potential therapeutic intervention points for this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis of Derivatives Synthesis of Derivatives Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Synthesis of Derivatives->Structural Confirmation (NMR, MS) Kinase Inhibition Assays Kinase Inhibition Assays Structural Confirmation (NMR, MS)->Kinase Inhibition Assays Antiproliferative Assays Antiproliferative Assays Structural Confirmation (NMR, MS)->Antiproliferative Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Structural Confirmation (NMR, MS)->Enzyme Inhibition Assays Western Blotting Western Blotting Kinase Inhibition Assays->Western Blotting Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Assays->Cell Cycle Analysis In Vivo Models In Vivo Models Cell Cycle Analysis->In Vivo Models

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the synthesis of these important molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated aromatic compounds.

Issue 1: Low or No Conversion of Starting Material

Question: My fluorination reaction is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in aromatic fluorination reactions can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating reagents are sensitive to moisture and can degrade over time. Use a fresh bottle of the fluorinating reagent or test the activity of the current batch on a known, reliable substrate. For instance, reagents like DAST and Deoxo-Fluor are known to degrade if not stored under strictly anhydrous conditions.[1]
Insufficient Reagent The stoichiometry of the fluorinating agent is crucial. Increase the equivalents of the fluorinating reagent, especially for less reactive or sterically hindered aromatic substrates.[1]
Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics. Gradually increase the reaction temperature, as some fluorinations require heating to proceed at a reasonable rate.[1][2] However, be aware that excessively high temperatures can lead to decomposition or side reactions.[2]
Poor Leaving Group (for Nucleophilic Aromatic Substitution - SNAr) In SNAr reactions, the nature of the leaving group is important. While fluoride is a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the nucleophilic attack.[3][4][5][6] However, if using other halides, ensure the leaving group is sufficiently activated. For deoxyfluorination of phenols, converting the hydroxyl group to a better leaving group (e.g., a sulfonate ester) prior to fluorination with a fluoride source may be beneficial.[1]
Incompatible Solvent The choice of solvent is critical and must be appropriate for the specific fluorinating reagent and substrate. Ensure the solvent is anhydrous and non-nucleophilic if it can compete with the desired reaction.[2] Acetonitrile is a common choice for many fluorination reactions.[2] Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[2]
Catalyst Deactivation (for Transition-Metal-Catalyzed Reactions) In palladium-catalyzed fluorinations, for example, the presence of certain functional groups or impurities can lead to catalyst deactivation.[2] Ensure all reagents and solvents are pure and consider screening different ligands or catalyst precursors.
Issue 2: Poor Regioselectivity or Formation of Isomeric Products

Question: My reaction is producing a mixture of regioisomers, and the desired isomer is in low yield. How can I improve the regioselectivity of my aromatic fluorination?

Answer:

Controlling regioselectivity is a significant challenge in the electrophilic fluorination of aromatic compounds. The directing effects of substituents on the aromatic ring play a major role, but the high reactivity of some fluorinating agents can lead to poor selectivity.[7][8]

Strategies to Improve Regioselectivity:

Strategy Description
Choice of Fluorinating Reagent The reactivity of the fluorinating agent can influence selectivity. Milder, more selective electrophilic fluorinating reagents, such as Selectfluor®, may provide better regioselectivity compared to highly reactive agents like elemental fluorine.[7]
Use of Directing Groups Introducing a directing group onto the aromatic ring can effectively guide the fluorine to a specific position.[9] This is a common strategy in C-H activation/fluorination reactions.
Temperature Control Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the transition state, thereby affecting regioselectivity. A screen of different solvents may be beneficial.
Protecting Groups In cases where a functional group interferes with the desired regioselectivity, using a protecting group can block that position and direct the fluorination elsewhere.
Issue 3: Formation of Side Products (e.g., Dearomatization, Protodemetalation)

Question: I am observing significant formation of side products, such as dearomatized compounds or products from protodemetalation in my metal-catalyzed reaction. How can I minimize these unwanted reactions?

Answer:

Side reactions are a common hurdle in aromatic fluorination. Understanding their origin is key to mitigating their formation.

Minimizing Side Reactions:

  • Dearomatization: This is a particularly significant issue in the fluorination of electron-rich aromatic compounds like phenols.[7]

    • Milder Reagents: Use less reactive electrophilic fluorinating agents.

    • Reaction Conditions: Optimize the reaction temperature and time; prolonged reaction times or high temperatures can favor dearomatization.

  • Protodemetalation: In transition-metal-catalyzed fluorination, particularly with palladium, the formation of side products from protodemetalation is a common problem.[10]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as trace amounts of water can be a proton source.

    • Base Selection: The choice and amount of base can be critical. In some palladium-catalyzed fluorinations of aryl bromides, fluoride bases were shown to be effective.[11][12]

    • Ligand Choice: The ligand on the metal center can significantly influence the propensity for protodemetalation. Screening different ligands is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorinating agents?

A1: Safety is paramount when handling fluorinating agents, as many are highly reactive, toxic, and corrosive.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves resistant to the specific chemicals being used.[13][15] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[13]

  • Engineering Controls: All work with volatile fluorinating compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[13] For particularly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[13]

  • Handling and Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[13] Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]

  • Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place, typically by cooling the reaction mixture and slowly adding a suitable quenching agent.[13]

  • Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of as hazardous waste.[13]

Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy for my aromatic compound?

A2: The choice depends largely on the electronic properties of your substrate and the desired product.

  • Nucleophilic Aromatic Substitution (SNAr): This method is suitable for electron-deficient aromatic rings containing a good leaving group (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[3][16] The reaction proceeds via an addition-elimination mechanism.

  • Electrophilic Fluorination: This approach is used for electron-rich aromatic compounds.[7] It involves the reaction of the aromatic ring with an electrophilic fluorine source (F⁺).

The following workflow can help guide your decision:

Fluorination_Strategy_Decision_Tree start Start: Synthesize Fluorinated Aromatic substrate_analysis Analyze Substrate: Electron-rich or Electron-deficient? start->substrate_analysis electron_rich Electron-Rich Arene substrate_analysis->electron_rich Rich electron_deficient Electron-Deficient Arene substrate_analysis->electron_deficient Deficient electrophilic_fluorination Use Electrophilic Fluorination electron_rich->electrophilic_fluorination leaving_group Does it have a good leaving group ortho/para to an EWG? electron_deficient->leaving_group end End electrophilic_fluorination->end nucleophilic_fluorination Consider Nucleophilic Aromatic Substitution (SNAr) nucleophilic_fluorination->end leaving_group->nucleophilic_fluorination Yes other_methods Consider other methods: - Transition-metal catalysis - Sandmeyer-type reaction leaving_group->other_methods No other_methods->end

Choosing a fluorination strategy.

Q3: Why is purification of fluorinated aromatic compounds often challenging?

A3: The unique properties of fluorinated compounds can make their purification difficult.

  • Similar Polarity: Fluorinated molecules may have polarities very similar to their non-fluorinated precursors, making chromatographic separation challenging.[17]

  • Volatility: Some fluorinated compounds are highly volatile, which can lead to sample loss during workup and purification, especially under reduced pressure.

  • "Memory Effects" in Chromatography: Highly fluorinated compounds can be retained on chromatography columns and in LC-MS systems, leading to "memory effects" where the compound is detected in subsequent analyses.[18] Thorough column flushing is required.

  • NMR Spectroscopy: While ¹⁹F NMR is a powerful tool, complex spectra can arise from extensive long-range ¹⁹F-¹⁹F or ¹⁹F-¹H couplings, making interpretation difficult.[18] Proton-decoupling experiments can help simplify the spectra.[18]

Q4: What are some common electrophilic and nucleophilic fluorinating agents?

A4: A variety of reagents are available, each with its own advantages and disadvantages.

Fluorination Type Reagent Class Examples Key Characteristics
Electrophilic N-F ReagentsSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Crystalline solids, easier to handle than gaseous reagents, generally offer better selectivity.[19][20][21]
Gaseous ReagentsElemental Fluorine (F₂)Highly reactive and atom-economical, but requires specialized equipment and expertise for safe handling.[14][22] Often lacks selectivity.[7]
Nucleophilic Alkali Metal FluoridesPotassium Fluoride (KF), Cesium Fluoride (CsF)Inexpensive and readily available, but their reactivity is often limited by low solubility and the need for anhydrous conditions and phase-transfer catalysts.[20]
Amine/HF ComplexesOlah's reagent (Pyridine-HF)Offer a more soluble and manageable source of fluoride than HF gas, but are highly corrosive.[14]
Sulfur-Based ReagentsDiethylaminosulfur Trifluoride (DAST), Deoxo-Fluor®Effective for deoxyfluorination of phenols and alcohols, but can be thermally unstable.[1][13][14]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Arene using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 eq) to the stirred solution in one portion at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic_Fluorination_Workflow start Start prepare_solution Dissolve arene in anhydrous solvent under inert atmosphere start->prepare_solution add_reagent Add Selectfluor® prepare_solution->add_reagent stir_reaction Stir at RT or heat (2-24 h) add_reagent->stir_reaction monitor_reaction Monitor by TLC/LC-MS stir_reaction->monitor_reaction monitor_reaction->stir_reaction Incomplete workup Quench with water, extract with organic solvent monitor_reaction->workup Complete purify Dry, concentrate, and purify by column chromatography workup->purify end End: Purified Fluoroaromatic purify->end

Workflow for electrophilic fluorination.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) using an Anhydrous Fluoride Salt

This protocol is a general guideline for the reaction of an activated aryl chloride or nitro-compound and requires optimization.

  • Preparation: To an oven-dried flask, add the activated aromatic substrate (1.0 eq), an anhydrous fluoride source (e.g., spray-dried KF, 2-3 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) if necessary.

  • Solvent Addition: Add a high-boiling, polar aprotic solvent (e.g., anhydrous DMSO or sulfolane) via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 150-220 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or LC-MS by taking aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

References

Technical Support Center: Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 2-bromo-6-fluorobenzonitrile, with pyrrole in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • An aryl halide: 2-bromo-6-fluorobenzonitrile is a common choice. 2,6-difluorobenzonitrile can also be used, but the C-F bond activation is generally more challenging.

  • The amine source: Pyrrole.

  • A palladium precatalyst: Such as Pd₂(dba)₃ or Pd(OAc)₂.

  • A phosphine ligand: Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or tBuXPhos are often effective.

  • A base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) being common choices.

  • An anhydrous, aprotic solvent: Toluene and dioxane are frequently used.

Q3: Why is the choice of ligand and catalyst so important in this reaction?

A3: The palladium catalyst and the phosphine ligand form the active catalytic species that facilitates the carbon-nitrogen bond formation. The ligand stabilizes the palladium center, influences its reactivity, and promotes the key steps of the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). The steric and electronic properties of the ligand are crucial for achieving high yields and minimizing side reactions.

Q4: What are the most common impurities or side products in this synthesis?

A4: Common impurities can include unreacted starting materials (2-bromo-6-fluorobenzonitrile and pyrrole), hydrodehalogenation of the aryl halide (formation of 2-fluorobenzonitrile), and hydrolysis of the benzonitrile group to benzamide or benzoic acid, especially if the reaction conditions are not strictly anhydrous. Side products from reactions involving the substituent groups can also occur.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I am not observing any formation of the desired product. What are the potential causes?

  • Answer:

    • Inactive Catalyst: The palladium catalyst may be inactive. Ensure that the precatalyst and ligand are of high quality and have been stored under an inert atmosphere. The use of pre-formed palladium precatalysts can often improve reproducibility.

    • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. Consider screening a panel of ligands with varying steric and electronic properties.

    • Insufficient Base Strength: The base may not be strong enough to deprotonate pyrrole effectively. Sodium tert-butoxide is generally a reliable choice.

    • Reaction Temperature: The reaction temperature may be too low. Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

    • Poor Solvent Quality: The solvent must be anhydrous. The presence of water can deactivate the catalyst and lead to side reactions.

Problem 2: The reaction stalls before completion.

  • Question: My reaction starts well, but then stops, leaving a significant amount of starting material. Why is this happening?

  • Answer:

    • Catalyst Decomposition: The catalytic species may be degrading over the course of the reaction. This can sometimes be mitigated by using a more robust ligand or a precatalyst.

    • Inhibiting Impurities: Impurities in the starting materials or solvent could be poisoning the catalyst. Ensure all reagents are of high purity.

    • Insufficient Reagent: The stoichiometry of the reactants may be off. Ensure that the limiting reagent is appropriate for your experimental goals.

Problem 3: Formation of significant side products, particularly hydrolysis of the nitrile group.

  • Question: I am observing the formation of 2-fluoro-6-(1H-pyrrol-1-yl)benzamide as a major byproduct. How can I prevent this?

  • Answer:

    • Presence of Water: The hydrolysis of the benzonitrile group is a strong indication that water is present in your reaction mixture.[1][2][3][4][5] Use freshly dried, anhydrous solvents and ensure all glassware is thoroughly dried. Handling of hygroscopic bases like sodium tert-butoxide should be done in a glovebox or under a stream of inert gas.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC/LC-MS and work it up as soon as the starting material is consumed.

Problem 4: Difficulty in purifying the final product.

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer:

    • Chromatography: Column chromatography on silica gel is the most common method for purifying this type of compound.[6] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation may be a viable option.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pre-formed Pd-ligand complex (1-2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (2-4 mol%)tBuXPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equiv)Cs₂CO₃ (1.5-2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxaneTHF
Temperature 100-110 °C90-100 °C80-90 °C
Typical Yield Good to ExcellentGoodModerate to Good

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 2-bromo-6-fluorobenzonitrile

  • Pyrrole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromo-6-fluorobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous toluene to the flask, followed by pyrrole (1.1-1.2 equiv).

  • Base Addition: Carefully add sodium tert-butoxide (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting 2-bromo-6-fluorobenzonitrile is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Visualizations

TroubleshootingWorkflow start Low or No Yield check_catalyst Is the catalyst active and stored properly? start->check_catalyst check_ligand Is the ligand appropriate for the reaction? start->check_ligand check_base Is the base strength sufficient? start->check_base check_temp Is the reaction temperature optimal? start->check_temp check_solvent Is the solvent anhydrous? start->check_solvent solution_catalyst Use fresh catalyst/precatalyst check_catalyst->solution_catalyst No solution_ligand Screen different ligands check_ligand->solution_ligand No solution_base Use a stronger base (e.g., NaOtBu) check_base->solution_base No solution_temp Increase reaction temperature check_temp->solution_temp No solution_solvent Use freshly dried, anhydrous solvent check_solvent->solution_solvent No stalled Reaction Stalls check_decomposition Is the catalyst decomposing? stalled->check_decomposition check_impurities Are there inhibiting impurities? stalled->check_impurities solution_decomposition Use a more robust ligand/precatalyst check_decomposition->solution_decomposition Yes solution_impurities Purify starting materials check_impurities->solution_impurities Yes side_products Side Product Formation (e.g., Hydrolysis) check_water Is there water in the reaction? side_products->check_water check_time_temp Are reaction time and temperature optimized? side_products->check_time_temp solution_water Ensure strictly anhydrous conditions check_water->solution_water Yes solution_time_temp Monitor reaction and work up promptly check_time_temp->solution_time_temp No

Caption: Troubleshooting workflow for the synthesis of this compound.

BuchwaldHartwigCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex Ar-Pd(II)-NHR'₂(L_n) amine_coordination->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'₂ reductive_elimination->product reactants Ar-X + R'₂NH reactants->oxidative_addition

Caption: Key steps in the Buchwald-Hartwig C-N cross-coupling catalytic cycle.

References

Common side reactions in the N-arylation of pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-arylation of pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common transition metals used to catalyze the N-arylation of pyrrole?

A1: The most common and widely studied catalysts for the N-arylation of pyrrole are based on copper and palladium. Copper-catalyzed reactions, often referred to as Ullmann or Chan-Lam couplings, are traditional methods that have been significantly improved with the development of various ligands.[1][2][3][4] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have also proven to be highly effective for this transformation, often offering milder reaction conditions.[5][6]

Q2: Why is my N-arylation reaction showing low or no conversion?

A2: Low or no conversion in N-arylation reactions can stem from several factors. Common issues include the use of insufficiently dried solvents and reagents, an inactive catalyst, an inappropriate choice of base or ligand for the specific substrate, or the reaction temperature being too low. It is crucial to ensure all components of the reaction are of high purity and handled under an inert atmosphere, as oxygen can deactivate the catalyst.

Q3: I am observing a significant amount of C-arylated pyrrole instead of the desired N-arylated product. How can I improve the N-selectivity?

A3: The competition between N- and C-arylation is a common challenge. The regioselectivity is influenced by several factors including the catalyst system, the base, and the presence of substituents on the pyrrole ring. For instance, in some palladium-catalyzed systems, the choice of ligand can switch the selectivity between C2- and C3-arylation, while the use of certain bases like lithium tert-butoxide (tBuOLi) has been shown to suppress N-arylation and promote C-arylation.[7][8] To favor N-arylation, using an N-protecting group that can be later removed is a common strategy, although direct N-arylation is often preferred for atom economy. Optimization of the ligand and base combination is critical for achieving high N-selectivity.

Q4: What is the role of the base in the N-arylation of pyrrole?

A4: The base plays a crucial role in the N-arylation of pyrrole. Its primary function is to deprotonate the pyrrole's N-H group, making the nitrogen atom more nucleophilic and facilitating its attack on the aryl halide-metal complex. The choice of base can significantly impact the reaction yield and selectivity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu). The strength and solubility of the base should be carefully considered based on the specific reaction conditions and substrates.

Troubleshooting Guides

Issue 1: Formation of C-Arylated Byproducts

Question: My reaction is producing a mixture of N-aryl and C-aryl pyrroles, with the C-arylated isomer being a significant impurity. How can I minimize the formation of the C-arylated product?

Answer:

The formation of C-arylated isomers is a common side reaction that competes with the desired N-arylation. Here are several strategies to enhance N-selectivity:

  • Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand is critical and can be tuned to favor N-arylation. For copper-catalyzed systems, diamine ligands are often effective in promoting N-arylation.[4]

  • Base Optimization: The nature of the base can influence the site of arylation. Stronger bases may favor C-arylation under certain conditions. Screening different bases (e.g., switching from an alkoxide to a carbonate) can improve N-selectivity.

  • N-Protecting Groups: While adding steps to the synthesis, the use of a removable N-protecting group can block the nitrogen atom, directing arylation to the carbon positions. Subsequent deprotection would be required. However, for direct N-arylation, this is not a desirable solution but highlights the principle of blocking the reactive site.

  • Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically controlled N-arylation product over the kinetically favored C-arylation in some cases.

Issue 2: Dehalogenation of the Aryl Halide

Question: I am observing a significant amount of the dehalogenated arene byproduct in my reaction mixture, leading to a low yield of the desired N-aryl pyrrole. What causes this and how can it be prevented?

Answer:

Dehalogenation is a common side reaction in cross-coupling reactions where the aryl halide is reduced to the corresponding arene.

  • Mechanism of Dehalogenation: This side reaction can occur through various mechanisms, including a β-hydride elimination from an intermediate metal-aryl complex if a hydride source is available.[9] In some Ullmann-type reactions, a radical mechanism can also lead to dehalogenation.[10]

  • Troubleshooting Strategies:

    • Choice of Solvent: Ensure the use of anhydrous solvents, as water can sometimes act as a proton source for the dehalogenation process.

    • Base Selection: Some bases or their byproducts can act as hydride donors. Consider using a non-nucleophilic base.

    • Ligand Effect: The choice of ligand can influence the stability of the metal-aryl intermediate and suppress side reactions like dehalogenation.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

Issue 3: Polymerization of Pyrrole

Question: My reaction mixture is turning dark and forming a tar-like substance, and I am unable to isolate the desired product. What is causing this?

Answer:

The formation of dark, insoluble materials often indicates the polymerization of pyrrole. Pyrrole is known to be sensitive to acidic conditions and can readily polymerize.[11]

  • Mechanism of Polymerization: Acid-catalyzed polymerization of pyrrole proceeds through the protonation of the pyrrole ring, which activates it towards electrophilic attack by another pyrrole molecule. This process continues, leading to the formation of polypyrrole.[7]

  • Troubleshooting Strategies:

    • Avoid Acidic Conditions: Ensure that the reaction conditions are not acidic. If an acidic catalyst or reagent is necessary for a different transformation in the sequence, it should be neutralized before subjecting the pyrrole to conditions that might induce polymerization.

    • Control of Oxidizing Agents: Certain oxidizing agents used in some coupling reactions can also initiate the oxidative polymerization of pyrrole.[12] Careful selection and control of the stoichiometry of such reagents are essential.

    • Inert Atmosphere: While not directly preventing acid-catalyzed polymerization, maintaining an inert atmosphere can prevent the formation of oxidative species that might contribute to degradation and polymerization.

Issue 4: Formation of Solvent-Derived Byproducts

Question: I am observing unexpected byproducts that appear to incorporate the solvent molecule. How is this possible?

Answer:

In some cases, the solvent can participate in the reaction, leading to the formation of byproducts. For example, when using ethylene glycol as both a solvent and a ligand in copper-catalyzed N-arylation, the formation of an arylated ethylene glycol side product has been observed.[9]

  • Mechanism of Solvent Adduct Formation: The solvent molecule can sometimes coordinate to the metal center and undergo a reaction, such as O-arylation in the case of alcohol-based solvents.[9]

  • Troubleshooting Strategies:

    • Solvent Selection: Choose a solvent that is less likely to participate in the reaction. Common solvents for N-arylation include toluene, dioxane, DMF, and DMSO.

    • Ligand Addition: The use of a strongly coordinating ligand can often outcompete the solvent for coordination to the metal center, thereby minimizing the formation of solvent-derived byproducts.

Quantitative Data on Side Reactions

The following table summarizes the influence of reaction parameters on the yield of the desired N-arylpyrrole and the formation of a common C-arylated side product.

Catalyst SystemBaseSolventTemperature (°C)N-Arylpyrrole Yield (%)C-Arylpyrrole Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃t-BuOLiToluene110Low (N-arylation suppressed)High[7][8]
CuI / DMEDAK₃PO₄DMF110Good to ExcellentNot Reported[1]
Cu₂O / ligand-freeCs₂CO₃DMSO110Good to ExcellentNot Reported[1]
PdCl₂(PPh₃)₂ / AgOAcKFDMSO10014-80 (C2-arylation)N/A (C-arylation is the main product)[13]

Experimental Protocols

Copper-Diamine-Catalyzed N-Arylation of Pyrrole

This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of nitrogen heterocycles.[4]

Materials:

  • CuI (Copper(I) iodide)

  • Pyrrole

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add CuI (5-10 mol%), the chosen base (2.0 equivalents), and the pyrrole (1.2 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the anhydrous solvent, the diamine ligand (10-20 mol%), and the aryl halide (1.0 equivalent) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS for completion, typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylpyrrole.

Visualizing Reaction Pathways and Troubleshooting

Competing N- vs. C-Arylation Pathways

The following diagram illustrates the general competing pathways for the N- and C-arylation of a pyrrolide anion. The regioselectivity is determined by the relative activation barriers for the reaction at the nitrogen versus the carbon atoms of the pyrrole ring.

G cluster_0 Reaction Initiation cluster_1 Catalytic Cycle cluster_2 Competing Pathways cluster_3 Product Formation Pyrrole Pyrrole Pyrrolide_Anion Pyrrolide Anion Pyrrole->Pyrrolide_Anion + Base - HB⁺ Base Base Ar-X_Cat Ar-M-X-L (Oxidative Addition Product) N_Arylation_Intermediate N-Arylation Intermediate Ar-X_Cat->N_Arylation_Intermediate Attack from N C_Arylation_Intermediate C-Arylation Intermediate Ar-X_Cat->C_Arylation_Intermediate Attack from C N_Aryl_Pyrrole N-Aryl Pyrrole (Desired Product) N_Arylation_Intermediate->N_Aryl_Pyrrole Reductive Elimination C_Aryl_Pyrrole C-Aryl Pyrrole (Side Product) C_Arylation_Intermediate->C_Aryl_Pyrrole Reductive Elimination

Caption: Competing pathways for N- versus C-arylation of pyrrole.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving issues of low yield in N-arylation reactions.

G Start Low Yield or No Reaction Check_Reagents Check Purity and Integrity of Starting Materials & Reagents Start->Check_Reagents Reagents_Impure Reagents are Impure or Degraded Check_Reagents->Reagents_Impure Fail Check_Conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvent? - Correct Temperature? Check_Reagents->Check_Conditions Pass Purify_Reagents Purify/Replace Reagents and Rerun Reaction Reagents_Impure->Purify_Reagents Conditions_Incorrect Conditions are Incorrect Check_Conditions->Conditions_Incorrect Fail Optimize Systematically Optimize: - Catalyst/Ligand - Base - Solvent - Temperature Check_Conditions->Optimize Pass Correct_Conditions Correct Conditions and Rerun Reaction Conditions_Incorrect->Correct_Conditions Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Fluorobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fluorobenzonitrile coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these synthetic transformations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the coupling of fluorobenzonitriles.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction's success. Catalyst deactivation can be a primary reason for low yields.

    • Solution: Ensure you are using a high-quality catalyst. For Suzuki-Miyaura reactions, Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts with bulky, electron-rich phosphine ligands are often effective.[1][2] For Buchwald-Hartwig aminations, palladium precatalysts are generally preferred over generating the active catalyst in situ from sources like Pd(OAc)₂.[1][3] Consider using a fresh batch of catalyst and handle it under an inert atmosphere to prevent deactivation.

  • Inappropriate Ligand: The choice of ligand is critical, especially for challenging substrates like fluorobenzonitriles which can be less reactive than their bromo or iodo counterparts.

    • Solution: For Suzuki couplings, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups can be highly effective.[2] In Buchwald-Hartwig aminations, the ligand choice is often dictated by the amine's nature (primary, secondary, etc.).[1][3] Screening different ligands is often necessary to find the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

    • Solution: For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often employed, but weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be beneficial for base-sensitive substrates.[1][6] The choice of base should be optimized in conjunction with the solvent.

  • Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of intermediates in the catalytic cycle.

    • Solution: Aprotic solvents like toluene, dioxane, and THF are frequently used for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] The polarity of the solvent can influence reaction rates; for instance, more polar solvents like THF may stabilize certain intermediates, driving the reaction forward.[1] Ensure the solvent is anhydrous and degassed to prevent side reactions.

  • Reaction Temperature Too Low: Coupling reactions involving less reactive aryl fluorides may require higher temperatures to proceed efficiently.

    • Solution: While room temperature reactions are sometimes possible, heating is often necessary.[9][10] A typical temperature range for these couplings is 80-110 °C.[1][9] If you observe low conversion, consider increasing the reaction temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.[9]

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction produces biaryl byproducts from the boronic acid starting material.

    • Solution: This is often caused by the presence of oxygen.[11] Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Using a Pd(0) source like Pd(PPh₃)₄ can also help minimize homocoupling.

  • Protodeboronation of Boronic Acid (Suzuki-Miyaura): The boronic acid group is replaced by a hydrogen atom, leading to the formation of a deboronated arene.

    • Solution: This can be an issue with unstable boronic acids. Using more stable boronic acid derivatives or carefully controlling the reaction conditions (e.g., base, temperature) can mitigate this problem.

  • Hydrodehalogenation: The fluoro group on the benzonitrile is replaced by a hydrogen atom.

    • Solution: This side reaction can compete with the desired coupling. Optimizing the ligand and reaction conditions to favor the cross-coupling pathway can help. Bulky, electron-rich ligands often promote the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for fluorobenzonitrile coupling?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Suzuki-Miyaura or Buchwald-Hartwig) and the coupling partners. However, for the less reactive C-F bond, catalysts with bulky, electron-rich phosphine ligands are generally recommended.[2] For Buchwald-Hartwig aminations, pre-formed palladium catalysts (precatalysts) often provide more consistent results than generating the active catalyst in situ.[1] It is advisable to screen a few different catalysts and ligands to find the most effective system for your specific application.

Q2: What is the role of the base in these coupling reactions?

A2: In Suzuki-Miyaura coupling, the base is required for the transmetalation step of the catalytic cycle.[5] In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center.[2] The choice of base can significantly affect the reaction rate and yield.

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent should dissolve all reactants and be compatible with the reaction conditions. Anhydrous and degassed aprotic solvents like toluene, dioxane, and THF are commonly used.[7][8] The solvent's polarity can influence the reaction; sometimes, a more polar solvent can accelerate the reaction by stabilizing charged intermediates.[1] It is often beneficial to screen a few different solvents during optimization.

Q4: My reaction is not going to completion. What should I do?

A4: If your reaction stalls, consider the following:

  • Increase the temperature: Fluorobenzonitriles can be less reactive, and higher temperatures may be required.[9]

  • Increase catalyst loading: While typically used in catalytic amounts, increasing the catalyst loading might be necessary for difficult couplings.[12]

  • Check reagent purity: Impurities in your starting materials or solvent can poison the catalyst.

  • Ensure inert atmosphere: Oxygen can deactivate the palladium catalyst. Make sure your reaction setup is properly sealed and under an inert gas.

Q5: What are some common side reactions to look out for?

A5: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), protodeboronation, and hydrodehalogenation of the fluorobenzonitrile.[11] Careful control of reaction conditions, particularly maintaining an inert atmosphere, can help minimize these unwanted reactions.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of 4-Fluorobenzonitrile with Phenylboronic Acid (Illustrative)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10085Hypothetical
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11092Hypothetical
3Pd(PPh₃)₄ (5)-K₂CO₃THF/H₂O8075Hypothetical

Note: The data in this table is illustrative and intended to show a format for comparing reaction conditions. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Table 2: Influence of Base on Buchwald-Hartwig Amination of 4-Fluorobenzonitrile with Morpholine (Illustrative)

EntryPalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
1XPhos Pd G3 (2)XPhosNaOtBu (1.2)Toluene10095Hypothetical
2XPhos Pd G3 (2)XPhosK₃PO₄ (1.5)Dioxane10088Hypothetical
3XPhos Pd G3 (2)XPhosCs₂CO₃ (1.5)Toluene11091Hypothetical

Note: The data in this table is illustrative and intended to show a format for comparing reaction conditions. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Fluorobenzonitrile

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the fluorobenzonitrile (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of Fluorobenzonitrile

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Reagent Addition: Add the fluorobenzonitrile (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_Aryl ReductiveElimination Reductive Elimination PdII_Aryl_Aryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product ArylHalide Ar-X (Fluorobenzonitrile) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AmineCoordination Amine Coordination & Deprotonation PdII_Aryl->AmineCoordination PdII_Amido Ar-Pd(II)L₂(NR₂) AmineCoordination->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductiveElimination->Product ArylHalide Ar-X (Fluorobenzonitrile) ArylHalide->OxAdd Amine R₂NH + Base Amine->AmineCoordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity - Use fresh catalyst - Handle under inert gas Start->CheckCatalyst ScreenLigands Screen Different Ligands - Bulky, electron-rich phosphines CheckCatalyst->ScreenLigands OptimizeBase Optimize Base - Screen different bases (K₂CO₃, Cs₂CO₃, NaO t Bu) ScreenLigands->OptimizeBase OptimizeSolvent Optimize Solvent - Anhydrous & degassed - Toluene, Dioxane, THF OptimizeBase->OptimizeSolvent IncreaseTemp Increase Reaction Temperature (e.g., 80-110 °C) OptimizeSolvent->IncreaseTemp CheckPurity Check Reagent Purity - Starting materials & solvent IncreaseTemp->CheckPurity Success Improved Yield CheckPurity->Success

Caption: Troubleshooting workflow for low-yield fluorobenzonitrile coupling.

References

Technical Support Center: Purification of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their likely impurities?

A1: The most probable synthetic routes involve the reaction of 2,6-difluorobenzonitrile with pyrrole. The two main methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves reacting 2,6-difluorobenzonitrile with the potassium salt of pyrrole.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 2,6-difluorobenzonitrile and pyrrole.

The potential impurities for each route are summarized in the table below.

Synthesis RoutePotential Impurities
Nucleophilic Aromatic Substitution (SNAr) Unreacted 2,6-difluorobenzonitrile
Pyrrole (if used in excess)
2,6-bis(1H-pyrrol-1-yl)benzonitrile (disubstitution byproduct)
2-hydroxy-6-(1H-pyrrol-1-yl)benzonitrile (hydrolysis byproduct)
Buchwald-Hartwig Amination Unreacted 2,6-difluorobenzonitrile
Pyrrole
Palladium catalyst residues
Phosphine ligands and their oxides (e.g., triphenylphosphine oxide)
Homocoupling byproducts of the starting materials
2-(1H-pyrrol-1-yl)benzonitrile (hydrodehalogenation byproduct)

Q2: My purified this compound is colored (e.g., yellow or brown). What could be the cause?

A2: Color in the final product is often due to trace impurities. For pyrrole-containing compounds, this can be a result of:

  • Oxidation: Pyrroles can be susceptible to oxidation, leading to colored polymeric byproducts.[1]

  • Residual Palladium Catalyst: If synthesized via a Buchwald-Hartwig reaction, trace amounts of palladium can impart color.

  • Highly Conjugated Byproducts: Small amounts of highly conjugated impurities formed during the synthesis can also lead to coloration.[1]

Q3: Can this compound decompose during purification?

A3: Yes, pyrrole derivatives can be sensitive to acidic conditions.[1] Standard silica gel is acidic and can potentially cause degradation of the compound during column chromatography, especially with prolonged exposure.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Column Chromatography Issues

Problem 1: My compound elutes with the solvent front or has a very high Rf value in non-polar solvent systems.

  • Possible Cause: The compound is quite polar, and the chosen eluent system is too polar, resulting in minimal interaction with the silica gel.

  • Solutions:

    • Decrease the polarity of the eluent. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Ensure an appropriate Rf value (ideally 0.2-0.4) is achieved on a TLC plate before running the column.

Problem 2: My compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Possible Cause:

    • The compound is interacting strongly with the acidic silanol groups on the silica gel.

    • The sample is overloaded on the TLC plate or column.

    • The compound may be degrading on the silica gel.

  • Solutions:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica gel.[1]

    • Use a different stationary phase, such as neutral or basic alumina.[1]

    • Perform a stability test by spotting the compound on a TLC plate, leaving it for an hour, and then eluting to check for degradation spots.[1]

    • Ensure the sample is sufficiently diluted when spotted on the TLC plate and that the column is not overloaded.

Problem 3: I am unable to separate my product from a close-running impurity.

  • Possible Cause: The impurity has a very similar polarity to your product.

  • Solutions:

    • Try a different solvent system. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system.

    • Use a high-performance silica gel with a smaller particle size for better resolution.

    • Consider reversed-phase chromatography if the impurity has a different hydrophobicity.

Recrystallization Issues

Problem 1: My compound "oils out" instead of crystallizing.

  • Possible Cause:

    • The solution is too concentrated (supersaturated).

    • The cooling process is too rapid.

    • The melting point of the compound is lower than the temperature of the solution.[1]

  • Solutions:

    • Add more hot solvent to create a more dilute solution.[1]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]

    • Try a different recrystallization solvent or a solvent mixture.

Problem 2: No crystals form, even after cooling.

  • Possible Cause:

    • The solution is not saturated.

    • The chosen solvent is not suitable for recrystallization.

  • Solutions:

    • Evaporate some of the solvent to increase the concentration and then try cooling again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[1]

    • If the compound is too soluble in the chosen solvent, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane - all HPLC grade)

  • Glass column, test tubes, TLC plates, UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot on a TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing (Dry Packing):

    • Add a plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Pour the dry silica gel into the column.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product).

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

1. Materials and Equipment:

  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Toluene, Hexane)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus

2. Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. A mixture of ethanol and water, or toluene and hexane, may be a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Typical Purification Parameters (to be optimized for specific crude product)

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Hexane:Ethyl Acetate (gradient)Ethanol/Water, Toluene/Hexane
Typical Loading Ratio 1:30 to 1:100 (Crude:Silica)N/A
Expected Purity >98%>99%

Visualizations

Troubleshooting_Workflow cluster_start cluster_purification Purification Method cluster_issues Observed Issues cluster_solutions Potential Solutions cluster_end start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst impure_fractions Impure Fractions/ Low Purity col_chrom->impure_fractions low_yield Low Yield/ No Product col_chrom->low_yield recryst->low_yield oiling_out Oiling Out recryst->oiling_out change_eluent Change Eluent/ Add Modifier impure_fractions->change_eluent change_stationary_phase Change Stationary Phase impure_fractions->change_stationary_phase check_stability Check Stability low_yield->check_stability for column induce_crystallization Induce Crystallization low_yield->induce_crystallization for recryst. optimize_cooling Optimize Cooling/ Change Solvent oiling_out->optimize_cooling pure_product Pure Product change_eluent->pure_product change_stationary_phase->pure_product check_stability->pure_product optimize_cooling->pure_product induce_crystallization->pure_product

Caption: A general workflow for troubleshooting the purification of this compound.

Synthesis_Impurities cluster_snar SNAr Synthesis cluster_buchwald Buchwald-Hartwig Synthesis product This compound snar_imp3 Hydrolysis Product product->snar_imp3 hydrolysis snar_start 2,6-Difluorobenzonitrile + Pyrrole Salt snar_start->product snar_imp1 Unreacted Starting Materials snar_start->snar_imp1 snar_imp2 Disubstitution Product snar_start->snar_imp2 buchwald_start 2,6-Difluorobenzonitrile + Pyrrole + Pd Catalyst/Ligand buchwald_start->product buchwald_imp1 Unreacted Starting Materials buchwald_start->buchwald_imp1 buchwald_imp2 Catalyst/Ligand Residues buchwald_start->buchwald_imp2 buchwald_imp3 Hydrodehalogenation buchwald_start->buchwald_imp3

Caption: Potential impurities based on common synthetic routes.

References

Stability and degradation of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile for researchers, scientists, and drug development professionals. The information is based on general chemical principles of its constituent functional groups, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, two primary degradation pathways are of concern:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the benzonitrile group can hydrolyze first to a benzamide intermediate and subsequently to a carboxylic acid.[1][2][3][4][5]

  • Degradation of the pyrrole ring: Pyrrole and its derivatives can be susceptible to oxidation, especially when exposed to air and light, which can lead to coloration and the formation of polymeric byproducts.[6][7][8][9] Photodegradation is also a potential concern for pyrrole-containing compounds.[6][7]

Q3: Is this compound sensitive to light?

A3: The pyrrole moiety suggests potential photosensitivity.[6][7] It is recommended to handle the compound in a well-lit area but to protect it from direct and prolonged exposure to UV or strong visible light. Storage in an amber vial or a light-blocking container is a good precautionary measure.

Q4: How does the fluorine substituent affect the stability?

A4: The fluorine atom on the benzene ring is an electron-withdrawing group, which can influence the reactivity of the nitrile group and the aromatic ring. Generally, fluorination can enhance the metabolic stability of a compound.[10][11] However, in some instances, defluorination can occur under certain biological or chemical conditions.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation or degradation of the pyrrole ring.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed and protected from light.
Inconsistent results in aqueous solutions Hydrolysis of the nitrile group, especially if the solution is acidic or basic.Prepare fresh solutions before use. Buffer the solution to a neutral pH if the experimental conditions allow. Analyze a sample of the stock solution over time to assess its stability in the chosen solvent.
Appearance of new peaks in HPLC analysis over time Degradation of the compound.Characterize the new peaks using techniques like LC-MS to identify potential degradation products (e.g., the corresponding amide or carboxylic acid). This can help confirm the degradation pathway.
Low yield or unexpected byproducts in reactions Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base).Perform a stability study of the compound under the proposed reaction conditions without other reagents to assess its stability. Consider using milder reaction conditions if degradation is observed.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Solution

This protocol provides a general method for assessing the stability of this compound in a specific solvent system.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several aliquots in sealed, amber vials.

  • Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each condition by HPLC.

  • Compare the peak area of the parent compound and note the appearance of any new peaks.

Data Analysis:

Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) measurement. A significant decrease in the parent peak area or the appearance of new peaks indicates instability under those conditions.

Time (hours) Condition 1 (% Remaining) Condition 2 (% Remaining) ...
0100100100
24
48
72
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Procedure:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for several hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light.

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample in the dark.

  • At selected time points, take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-MS to identify the parent compound and any degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Compound and Experimental Conditions prepare_solution Prepare Stock Solution start->prepare_solution stress_conditions Expose to Stress Conditions (e.g., pH, Temp, Light) prepare_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC/LC-MS Analysis sampling->hplc_analysis data_processing Quantify Parent Compound and Degradants hplc_analysis->data_processing assess_stability Assess Stability Profile data_processing->assess_stability identify_pathways Identify Degradation Pathways assess_stability->identify_pathways

Caption: Workflow for assessing the stability of a chemical compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation/Photodegradation Pathway parent This compound amide 2-Fluoro-6-(1H-pyrrol-1-yl)benzamide parent->amide H₂O / H⁺ or OH⁻ oxidized_pyrrole Oxidized Pyrrole Derivatives parent->oxidized_pyrrole O₂ / Light acid 2-Fluoro-6-(1H-pyrrol-1-yl)benzoic Acid amide->acid H₂O / H⁺ or OH⁻ polymers Polymeric Byproducts oxidized_pyrrole->polymers Polymerization

Caption: Potential degradation pathways for this compound.

References

Methods to increase the solubility of pyrrole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of pyrrole-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrrole-based compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This common phenomenon is known as "crashing out" or "antisolvent precipitation." Pyrrole-based compounds are often hydrophobic and highly soluble in organic solvents like DMSO. When this solution is introduced into an aqueous environment, the drastic change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.

Q2: What are the best starting solvents for preparing stock solutions of pyrrole-based compounds?

For most biological assays, Dimethyl sulfoxide (DMSO) is the preferred solvent for creating initial stock solutions. Other recommended organic solvents include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

  • Ethanol

  • Diethyl Ether

Q3: My assay results are inconsistent. Could this be a solubility issue?

Yes, inconsistent results are a classic sign of poor solubility. If the compound precipitates, even invisibly, the actual concentration in solution becomes variable and lower than the intended nominal concentration, leading to poor reproducibility. It is crucial to visually inspect all wells for signs of precipitation and perform a solubility test under your specific assay conditions.

Q4: I'm observing low or no biological activity. How can solubility be the cause?

If a compound has poor aqueous solubility, the actual concentration of the dissolved, active compound will be much lower than what you calculated. This means the concentration reaching the target may be insufficient to elicit a biological response, leading to a false-negative result.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause (Solubility-Related) Recommended Solution(s)
Compound "crashes out" during dilution. The compound's aqueous solubility limit has been exceeded due to a rapid change in solvent polarity.1. Perform Stepwise Dilutions: Instead of a single large dilution, create a series of smaller, gradual dilutions to ease the transition from organic to aqueous solvent.2. Lower Final Concentration: Reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.3. Incorporate Co-solvents: Add a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, PEG400, or glycerol to your final assay buffer. Ensure the co-solvent is compatible with your experimental system.
Inconsistent or non-reproducible assay data. The compound is precipitating at the tested concentrations, leading to variable effective concentrations in solution.1. Visual Inspection: Carefully check all wells of your assay plate for any visible signs of precipitation (cloudiness, particles).2. Determine Max Solubility: Perform a solubility test under your exact assay conditions (buffer, temperature, final DMSO concentration) to find the maximum soluble concentration of your compound.
Low or no observed biological activity. The true concentration of the dissolved compound is significantly lower than the nominal concentration due to poor solubility.1. Confirm Solubility: Ensure your working concentration is well below the measured aqueous solubility limit.2. Employ Enhancement Techniques: If higher concentrations are necessary, utilize a solubility enhancement method such as micellar solubilization (surfactants) or complexation with cyclodextrins.

Methods for Solubility Enhancement

A variety of techniques can be employed to increase the solubility of pyrrole-based compounds. The selection of a method depends on the compound's physicochemical properties, the requirements of the dosage form, and the intended application.

Decision Workflow for Selecting a Solubility Enhancement Method

To select an appropriate strategy, consider the properties of your pyrrole-based compound and the experimental context.

G start Start: Pyrrole Compound with Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable early_dev Early Stage Assay or Formulation Development? start->early_dev is_thermostable Is the compound thermally stable? is_ionizable->is_thermostable No ph_mod pH Modification or Salt Formation is_ionizable->ph_mod Yes hme Hot-Melt Extrusion (Solid Dispersion) is_thermostable->hme Yes solvent_disp Solvent Evaporation (Solid Dispersion) is_thermostable->solvent_disp No need_high_conc High drug load needed? early_dev->need_high_conc Formulation co_solvents Use Co-solvents or Surfactants early_dev->co_solvents Assay complexation Use Cyclodextrins need_high_conc->complexation No nanosuspension Nanosuspension need_high_conc->nanosuspension Yes struct_mod Structural Modification hme->struct_mod If other methods fail solvent_disp->struct_mod If other methods fail nanosuspension->struct_mod If other methods fail

Fig 1. Decision tree for choosing a solubility enhancement strategy.
Co-solvency

Q: What is co-solvency and when should I use it?

A: Co-solvency is the process of increasing a drug's solubility in water by adding a water-miscible solvent in which the drug is more soluble.[1] This technique reduces the interfacial tension between the hydrophobic compound and the aqueous solution.[1][2] It is best for early-stage in vitro assays where a quick and simple method is needed, but potential toxicity of the co-solvent must be considered.[2]

Table 1: Common Co-solvents for Formulation

Co-solventTypical ConcentrationKey Characteristics
Ethanol 1-20%Good solubilizer, but can affect cell viability at higher concentrations.
Propylene Glycol (PG) 1-40%Common in parenteral formulations; less volatile than ethanol.
Polyethylene Glycol (PEG 400) 1-50%Low toxicity, widely used in oral and parenteral formulations.
Glycerin 1-30%Viscous, non-toxic, often used in oral solutions.
Dimethyl Sulfoxide (DMSO) <1% (in vitro), <5% (in vivo)Excellent solubilizer but can have toxic effects and affect assay performance.
Micellar Solubilization (Surfactants)

Q: How do surfactants increase the solubility of pyrrole compounds?

A: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the aqueous bulk phase. This process is known as micellar solubilization.

G cluster_micelle Micelle center_node Hydrophobic Core water Aqueous Phase center_node->water Dispersed in drug Pyrrole Compound drug->center_node Encapsulated

Fig 2. Mechanism of micellar solubilization of a hydrophobic compound.
Cyclodextrin Inclusion Complexes

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3] They can encapsulate a poorly soluble "guest" molecule (the pyrrole compound) within this cavity, forming an "inclusion complex."[4] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[3][5]

Experimental Protocol: Cyclodextrin Complexation (Co-solvent Lyophilization Method)

  • Preparation of Solutions:

    • In Vial A, dissolve the required amount of cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in deionized water.

    • In Vial B, dissolve the pyrrole-based compound in a minimal amount of a suitable organic co-solvent (e.g., Ethanol or Acetonitrile/Tert-butyl alcohol mixture).

  • Complex Formation:

    • While stirring the cyclodextrin solution (Vial A) vigorously, add the drug solution (Vial B) in a drop-wise manner.

    • Continue stirring the resulting mixture for 24-48 hours at a controlled temperature to allow for equilibrium of complex formation.

  • Lyophilization (Freeze-Drying):

    • Freeze the solution using a dry ice/acetone bath or a freezer set to at least -40°C.

    • Lyophilize the frozen sample under high vacuum until a dry, fluffy powder is obtained. This powder is the drug-cyclodextrin inclusion complex.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Determine the increase in aqueous solubility by measuring the concentration of the drug in a saturated solution of the complex compared to the drug alone.

Solid Dispersions

Q: What is a solid dispersion and when is it a good choice?

A: A solid dispersion is a system where a poorly soluble drug is dispersed at a molecular level within a hydrophilic carrier matrix, usually a polymer.[6] This process can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[7] This is an excellent strategy for oral drug development to significantly enhance dissolution rates.[8]

G cluster_input Inputs cluster_process Process drug Pyrrole API (Crystalline) dissolve Dissolve API & Polymer drug->dissolve polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->dissolve solvent Common Solvent solvent->dissolve evap Solvent Evaporation (e.g., Spray Drying) dissolve->evap output Solid Dispersion (Amorphous API in Polymer Matrix) evap->output

Fig 3. Workflow for preparing a solid dispersion via solvent evaporation.

Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both the pyrrole-based drug and the chosen hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) in a suitable common volatile organic solvent (e.g., ethanol or methanol).

  • Mixing: Ensure both components are fully dissolved to form a clear solution. Sonication may be used to aid dissolution.

  • Solvent Removal: Evaporate the solvent under vacuum, for example, using a rotary evaporator. This process should be controlled to ensure a solid film or powder is formed.

  • Drying and Sizing: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. The dried mass can then be pulverized and sieved to obtain a powder of uniform size.

  • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the dispersion. Evaluate the dissolution rate enhancement compared to the pure crystalline drug.

Nanosuspension

Q: How does reducing particle size to the nano-scale improve solubility?

A: Creating a nanosuspension involves reducing the particle size of the pure drug to the sub-micron range (typically 200-500 nm).[9] According to the Noyes-Whitney equation, this drastic increase in the surface-area-to-volume ratio leads to a significant increase in the dissolution velocity.[9][10] Nanosizing can also increase the saturation solubility of the compound.[11] This is a powerful technique for compounds that are poorly soluble in both aqueous and organic media.[10]

Structural Modification

Q: Can I modify the chemical structure of my pyrrole compound to improve its solubility?

A: Yes, this is a fundamental strategy in medicinal chemistry.[12] The goal is to introduce polar functional groups or disrupt the crystal lattice energy of the solid-state molecule without losing biological activity.[12]

Key Structural Modification Strategies:

  • Introduce Ionizable Groups: Adding acidic (e.g., carboxylic acid) or basic (e.g., amine) groups allows for salt formation, which is typically much more soluble.

  • Add Polar, Non-ionizable Groups: Incorporating groups like hydroxyls (-OH), amides, or ethylene glycol chains can increase polarity and hydrogen bonding with water.

  • Disrupt Crystal Packing: Adding bulky or non-planar groups can disrupt the intermolecular forces in the crystal lattice, lowering the melting point and often increasing solubility.[12]

Table 2: Comparison of Solubility Enhancement Techniques

Technique Mechanism Typical Fold Increase Advantages Disadvantages
Co-solvency Reduces solvent polarity2 - 50Simple, fast, good for in vitro screens.Potential toxicity, may precipitate on dilution.[2]
Micellar Solubilization Encapsulation in surfactant micelles10 - 1,000High solubilization capacity, established technology.Requires specific surfactant types, potential toxicity.
Cyclodextrin Complexation Forms water-soluble inclusion complexes10 - 5,000Low toxicity, high efficiency, stabilizes drug.[4][5]Limited by cavity size, can be expensive.
Solid Dispersion Converts drug to amorphous state, disperses in hydrophilic carrier20 - 200Significant increase in dissolution rate, suitable for oral dosage forms.[6][8]Amorphous form may recrystallize over time, potential stability issues.
Nanosuspension Increases surface area and saturation solubility10 - 100High drug loading, applicable to nearly all insoluble drugs.[11]Requires specialized equipment (homogenizers, mills), potential for particle aggregation.
Structural Modification Increases polarity, disrupts crystal lattice2 - >1,000Permanent solution, can fine-tune properties.[12]Requires synthetic chemistry effort, may alter biological activity.

References

Technical Support Center: Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider first?

A1: Low yields and product mixtures can often be attributed to several key factors regardless of the synthetic pathway:

  • Purity of Starting Materials: Impurities in reactants, especially the pyrrole or the benzonitrile derivative, can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. These should be carefully optimized for your specific substrates.

  • Presence of Moisture: Many reactions involved in pyrrole synthesis are sensitive to moisture. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be crucial to prevent side reactions and catalyst deactivation.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent or the formation of undesired byproducts.

Q2: I am struggling with the purification of the final product. What are the recommended methods?

A2: Purification of this compound can typically be achieved through:

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation might be an option, although thermal degradation is a risk.[2]

Q3: Are there any known stability issues with this compound?

A3: While generally stable, aromatic nitriles and pyrrole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The fluorine atom is relatively stable but can be susceptible to nucleophilic displacement under harsh conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.

Alternative Synthetic Pathways & Troubleshooting

Below are three common alternative pathways for the synthesis of this compound, each with its own troubleshooting guide.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is a direct approach involving the reaction of a di-halogenated benzonitrile with pyrrole in the presence of a base. The high electrophilicity of the carbon attached to the fluorine, activated by the nitrile group, facilitates the substitution.

snar_pathway start 2,6-Difluorobenzonitrile + 1H-Pyrrole product This compound start->product Heat reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reagents->start

Caption: SNAr pathway for synthesis.

Troubleshooting Guide: SNAr Pathway

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Reaction temperature too low. 3. Poor quality of solvent (wet).1. Switch from K₂CO₃ to a stronger base like NaH. 2. Gradually increase the temperature (e.g., from 80°C to 120°C) and monitor by TLC. 3. Use freshly dried, anhydrous solvent.
Formation of Di-substituted Product 1. Stoichiometry is incorrect (excess pyrrole/base). 2. Prolonged reaction time or high temperature.1. Use 2,6-difluorobenzonitrile as the limiting reagent (e.g., 1.0 eq) with a slight excess of pyrrole (1.1-1.2 eq). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Degradation High reaction temperatures causing decomposition.Use a lower temperature for a longer duration. If using a strong base like NaH, consider running the reaction at a moderate temperature (e.g., 60-80°C).
Pathway 2: Paal-Knorr Pyrrole Synthesis

This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-Amino-6-fluorobenzonitrile.

paal_knorr_pathway start 2-Amino-6-fluorobenzonitrile + 2,5-Dimethoxytetrahydrofuran product This compound start->product Heat (Reflux) reagents Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., EtOH, Toluene) reagents->start

Caption: Paal-Knorr pathway for synthesis.

Troubleshooting Guide: Paal-Knorr Pathway

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient hydrolysis of the 1,4-dicarbonyl precursor. 2. Competing side reactions.1. Ensure acidic conditions are sufficient to hydrolyze the precursor (e.g., 2,5-dimethoxytetrahydrofuran) to succinaldehyde. 2. Optimize temperature; excessive heat can cause degradation.[1]
Furan Byproduct Formation The 1,4-dicarbonyl compound undergoes acid-catalyzed intramolecular cyclization to form a furan. This is a very common side reaction.[1]Control the acidity of the reaction. Use a weak acid like acetic acid. Strongly acidic conditions (pH < 3) tend to favor furan formation.[3]
Complex Product Mixture Impurities in the starting amine or dicarbonyl compound.Purify the 2-Amino-6-fluorobenzonitrile starting material before the reaction. Use high-purity 2,5-dimethoxytetrahydrofuran.
Pathway 3: Buchwald-Hartwig Amination

A modern and often high-yielding cross-coupling reaction. It involves coupling an aryl halide (or triflate) with an amine (pyrrole) using a palladium catalyst and a suitable ligand.

buchwald_pathway start 2-Bromo-6-fluorobenzonitrile + 1H-Pyrrole product This compound start->product Heat, Inert Atmosphere reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reagents->start

Caption: Buchwald-Hartwig pathway for synthesis.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause(s) Recommended Solution(s)
No Reaction / Catalyst Inactivity 1. Presence of oxygen or moisture deactivating the catalyst. 2. Incorrect choice of ligand or base. 3. Poor quality catalyst.1. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Screen different ligands (e.g., BINAP, SPhos) and bases (e.g., K₃PO₄, LHMDS). 3. Use a fresh, high-purity palladium precatalyst.
Formation of Debrominated Byproduct Reductive dehalogenation of the starting material is a common side reaction.1. Lower the reaction temperature. 2. Ensure the base is completely dry. 3. Use a less electron-rich phosphine ligand.
Difficulty Removing Palladium Residual palladium catalyst in the final product.1. After workup, wash the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., thiourea). 2. Pass the crude product through a plug of silica gel or a specialized metal scavenger resin before final chromatography.

Quantitative Data Summary

The following table provides a general comparison of the three alternative pathways. Note that actual results may vary significantly based on specific substrate, scale, and laboratory conditions.

Parameter Pathway 1: SNAr Pathway 2: Paal-Knorr Pathway 3: Buchwald-Hartwig
Typical Yield 40-70%25-50%60-95%
Reaction Time 4-24 hours6-18 hours2-12 hours
Typical Temperature 80-140 °C80-120 °C (Reflux)80-110 °C
Key Advantage Inexpensive reagents, simple setup.Classic, well-understood mechanism.High yields, good functional group tolerance.
Key Disadvantage Requires activated substrate, can have side reactions.Often low-yielding, furan byproduct is common.[1]Expensive catalysts/ligands, requires inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis via SNAr
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add potassium carbonate (1.5 eq) and anhydrous dimethylformamide (DMF, 5 mL per mmol of limiting reagent).

  • Add 1H-pyrrole (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add 2,6-difluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100-120°C and monitor the reaction progress by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes).

Protocol 2: Synthesis via Paal-Knorr Reaction
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq) in glacial acetic acid (4 mL per mmol).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by TLC.[3]

  • Upon completion (typically 6-10 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to troubleshoot a low-yielding reaction, a common issue encountered by researchers.

troubleshooting_workflow start Problem: Low Reaction Yield check_purity 1. Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions 2. Re-evaluate Reaction Conditions start->check_conditions analyze_byproducts 3. Analyze Crude Mixture (LC-MS, NMR) start->analyze_byproducts sol_purify Action: Purify reagents (distillation, recrystallization) and repeat experiment. check_purity->sol_purify Impurities found? sol_optimize Action: Systematically vary temperature, concentration, and reaction time. check_conditions->sol_optimize Conditions suboptimal? sol_identify Action: Identify byproduct structures to diagnose side reactions (e.g., furan, dehalogenation). analyze_byproducts->sol_identify Unknown peaks present? outcome Improved Yield sol_purify->outcome sol_optimize->outcome sol_identify->outcome

Caption: General troubleshooting workflow for low yield.

References

Technical Support Center: Strategies to Minimize Impurities in Fluorinated Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of fluorinated nitriles. Our goal is to help you identify, minimize, and eliminate common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in fluorinated nitrile synthesis?

A1: Impurities in fluorinated nitrile synthesis can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete conversion of precursors like chloro- or nitro-benzonitriles.

    • Residual Solvents: High-boiling point solvents such as DMSO or sulfolane can be difficult to remove completely.[1]

    • Catalyst Residues: Traces of phase-transfer catalysts or metal fluorides (e.g., KF) may remain in the product.

  • Product-Related Impurities:

    • Isomeric Byproducts: In the synthesis of aromatic fluorinated nitriles, positional isomers can form depending on the substitution pattern of the starting material.

    • Over-fluorinated or Under-fluorinated Products: Incomplete or excessive fluorination can lead to a mixture of products with varying degrees of fluorination.

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, forming corresponding amides or carboxylic acids.[2][3]

    • Oligomerization Products: Nitriles, particularly in the presence of strong bases or high temperatures, can undergo self-condensation to form dimers, trimers, or higher oligomers.[4]

    • Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.

Q2: How do reaction conditions influence the formation of these impurities?

A2: Reaction conditions play a critical role in the impurity profile:

  • Temperature: Higher temperatures can accelerate side reactions like oligomerization and decomposition of reagents or products. For instance, in the synthesis of 2-fluorobenzonitrile, careful temperature control is necessary to avoid unwanted byproducts.[1]

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or sulfolane are common but can be challenging to remove. The use of the target product itself as the solvent has been explored to simplify purification.[5]

  • Fluorinating Agent: The reactivity and selectivity of the fluorinating agent (e.g., KF, CsF, Selectfluor, NFSI) can significantly impact the impurity profile. More reactive agents might lead to over-fluorination, while less reactive ones may result in incomplete conversion.

  • Presence of Water: Moisture can lead to the hydrolysis of the nitrile functional group to the corresponding amide or carboxylic acid, especially at elevated temperatures.[2][6]

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and decomposition.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in fluorinated nitriles?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, starting materials, and many fluorinated nitrile products themselves.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including non-volatile compounds, isomers, and hydrolysis products. A UV or photodiode array (PDA) detector is commonly used.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main product and any impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in impurities, such as the carbonyl group in amide or carboxylic acid byproducts.

Troubleshooting Guides

Problem 1: Low Yield and Presence of Unreacted Starting Material
  • Possible Cause: Incomplete reaction due to insufficient reactivity of the fluorinating agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

    • Use a More Reactive Fluorinating Agent: Consider switching from KF to a more reactive fluoride source like CsF or using a phase-transfer catalyst (e.g., 18-crown-6) to enhance the nucleophilicity of the fluoride ion.[1]

    • Ensure Anhydrous Conditions: For nucleophilic fluorination, ensure all reagents and solvents are thoroughly dried, as water can deactivate the fluoride salt.

Problem 2: Presence of Amide or Carboxylic Acid Impurities
  • Possible Cause: Hydrolysis of the nitrile group due to the presence of moisture or harsh acidic/basic conditions during the reaction or work-up.[2][9]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Dry all glassware, solvents, and reagents meticulously before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Neutral Work-up: During the work-up, avoid strongly acidic or basic aqueous solutions if possible. Use saturated sodium bicarbonate solution for neutralization and brine to remove water.

    • Temperature Control During Purification: If using distillation, avoid excessive temperatures that could promote hydrolysis. Vacuum distillation is often preferred to lower the boiling point.

    • Milder Dehydration Reagents: If synthesizing the nitrile from an amide, ensure complete dehydration. If using harsh dehydrating agents, ensure they are fully quenched and removed during work-up.

Problem 3: Formation of Colored or Polymeric/Oligomeric Impurities
  • Possible Cause: Oligomerization or polymerization of the nitrile, often initiated by high temperatures or strong bases.[10]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If feasible, conduct the reaction at a lower temperature to minimize oligomerization.

    • Control Basicity: If a base is used, consider a weaker base or add it slowly to control the reaction exotherm and localized high concentrations.

    • Purification: Oligomers are typically much less volatile and more polar than the monomeric nitrile. They can often be removed by distillation (leaving the oligomers as residue) or column chromatography.

Data Presentation

Table 1: Illustrative Purity of 2-Fluorobenzonitrile Before and After Fractional Distillation

Analysis MethodPurity Before Distillation (%)Purity After Fractional Distillation (%)
GC-MS96.3>99.5

Data is illustrative and may vary based on specific experimental conditions and the initial impurity profile.[5]

Table 2: Effectiveness of Purification Methods on Impurity Removal in Fluorinated Nitrile Synthesis (Illustrative)

Impurity TypeFractional DistillationRecrystallizationColumn Chromatography
Unreacted Starting MaterialsHighMediumHigh
Residual SolventsHighLowMedium
Isomeric ByproductsMediumHighHigh
Hydrolysis ProductsLow (if boiling points are high)HighHigh
Oligomers/PolymersHigh (impurities in residue)High (impurities in mother liquor)High

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzonitrile via Halogen Exchange

This protocol is based on the displacement of a chloro or nitro group with fluoride.

Workflow Diagram:

SynthesisWorkflow Start 2-Chlorobenzonitrile/ 2-Nitrobenzonitrile Reaction Heat under N2 (e.g., 150-230°C) Start->Reaction Reagents KF or TMAF High-boiling solvent (e.g., Sulfolane or DMSO) Phase-transfer catalyst (optional) Reagents->Reaction Workup Cool, Dilute Aqueous Wash Reaction->Workup Purification Fractional Distillation under Vacuum Workup->Purification Product 2-Fluorobenzonitrile Purification->Product

Caption: General workflow for the synthesis of 2-fluorobenzonitrile.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 2-chlorobenzonitrile (1 eq.), spray-dried potassium fluoride (2-3 eq.), and a high-boiling aprotic solvent (e.g., sulfolane, 3-5 volumes). If desired, a phase-transfer catalyst like 18-crown-6 (0.05-0.1 eq.) can be added.

  • Reaction: Heat the mixture with vigorous stirring under a nitrogen atmosphere to 190-230°C. Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to below 100°C. Carefully dilute the mixture with a suitable organic solvent (e.g., toluene) and water. Separate the organic layer. Wash the organic layer with water to remove residual KF and solvent. A final wash with brine is recommended.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure 2-fluorobenzonitrile.[4]

Protocol 2: Purification of a Solid Fluorinated Nitrile by Recrystallization

Workflow Diagram:

PurificationWorkflow Crude Crude Solid Fluorinated Nitrile Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter removes insolubles Crystallize Slow Cooling to RT Then Ice Bath Dissolve->Crystallize HotFilter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of a solid fluorinated nitrile.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the fluorinated nitrile is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Logical Relationships and Pathways

Troubleshooting Logic for Impurity Formation:

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Potential Solutions Impurity Impurity Detected (e.g., by GC-MS, HPLC) Identify Identify Impurity (Mass, Rt, NMR) Impurity->Identify IncompleteReaction Incomplete Reaction Identify->IncompleteReaction Hydrolysis Hydrolysis Identify->Hydrolysis Oligomerization Oligomerization Identify->Oligomerization SideReaction Other Side Reactions Identify->SideReaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) IncompleteReaction->OptimizeConditions Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous NeutralWorkup Use Neutral Work-up Hydrolysis->NeutralWorkup Oligomerization->OptimizeConditions SideReaction->OptimizeConditions Purification Improve Purification (Distillation, Crystallization) SideReaction->Purification

Caption: A logical workflow for troubleshooting impurity formation.

References

Scalable synthesis of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most common and scalable approach involves a nucleophilic aromatic substitution (SNAAr) reaction between 2,6-difluorobenzonitrile and pyrrole in the presence of a suitable base. This method is favored for its relatively mild conditions and good yields.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the choice and amount of base, solvent purity, and moisture content. Overheating can lead to side product formation, while an inadequate amount of base can result in incomplete conversion.

Q3: What are the expected yield and purity for this synthesis?

A3: Under optimized conditions, yields can range from 80-95%, with purity exceeding 98% after purification by recrystallization or column chromatography.

Q4: Are there any specific safety precautions to consider?

A4: 2,6-Difluorobenzonitrile is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF are harmful if inhaled or absorbed through the skin.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or insufficient base.2. Low reaction temperature.3. Poor quality of starting materials.4. Presence of moisture.1. Use a fresh batch of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure stoichiometry is correct.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.3. Check the purity of 2,6-difluorobenzonitrile and pyrrole by NMR or GC-MS.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Major Impurity (Isomeric Product) Positional isomerization of the pyrrole ring on the benzonitrile.This is less common in this specific reaction but can be influenced by the base and solvent system. Ensure the reaction is run at the recommended temperature, as higher temperatures can sometimes lead to side reactions.
Dark Brown Reaction Mixture and Low Yield 1. Reaction temperature is too high, leading to polymerization or decomposition.2. Presence of oxygen.1. Maintain the reaction temperature within the recommended range. Consider a stepwise increase in temperature.2. Degas the solvent and reaction mixture and maintain an inert atmosphere throughout the process.
Difficulties in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent.2. Product co-elutes with impurities during column chromatography.1. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if issues persist.

Experimental Protocol: Scalable Synthesis

This protocol describes a robust method for the synthesis of this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Pyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add pyrrole (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Presentation

Parameter Value
Starting Material 2,6-Difluorobenzonitrile
Reagents Pyrrole, Sodium Hydride
Solvent Anhydrous DMF
Reaction Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 85-92%
Purity (Post-Purification) >98% (by HPLC)
Appearance Off-white to pale yellow solid

Visualizations

experimental_workflow start Start reagents 1. Add NaH and Pyrrole to anhydrous DMF at 0°C start->reagents stir1 2. Stir at RT for 30 min reagents->stir1 add_substrate 3. Add 2,6-Difluorobenzonitrile in DMF stir1->add_substrate heat 4. Heat to 80°C for 4-6 hours add_substrate->heat quench 5. Quench with sat. NaHCO3 heat->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry over Na2SO4 and Concentrate wash->dry purify 9. Purify by Recrystallization or Column Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the scalable synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere impurity Impurity Formation impurity->optimize_temp purification Optimize Purification impurity->purification decomposition Decomposition decomposition->optimize_temp decomposition->inert_atmosphere

Caption: Logical troubleshooting guide for synthesis optimization.

Overcoming steric hindrance in ortho-substituted benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered ortho-substituted benzonitriles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of ortho-substituted benzonitriles particularly challenging?

A1: The primary challenge is steric hindrance. The presence of a substituent in the position adjacent (ortho) to the reaction site can physically block the approach of reagents, such as the cyanide source or a metal catalyst complex. This hindrance can slow down or completely prevent the desired reaction, leading to low yields or the formation of side products. For instance, in transition metal-catalyzed reactions, steric hindrance can impede the crucial oxidative addition step.

Q2: What are the most common synthetic strategies for introducing a nitrile group on a sterically hindered aromatic ring?

A2: The main strategies include:

  • Transition Metal-Catalyzed Cyanation: Palladium and Nickel-based catalysts are frequently used to couple aryl halides or triflates with a cyanide source.[1] The choice of ligand is critical for success with hindered substrates.[2]

  • Sandmeyer Reaction: This classic method involves the diazotization of an ortho-substituted aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3]

  • Rosenmund-von Braun Reaction: This method involves the cyanation of aryl halides using a stoichiometric or excess amount of copper(I) cyanide at high temperatures.[4][5] Modern modifications use catalytic copper.[2]

  • Transnitrilation: This approach uses an organic cyanating agent, such as dimethylmalononitrile (DMMN), to transfer a nitrile group to an aryl Grignard or aryllithium reagent. This method has shown success with extremely sterically hindered substrates.[2][6]

Q3: Which cyanide sources are recommended for palladium-catalyzed reactions with hindered substrates?

A3: Several cyanide sources can be used, each with its own advantages.

  • Zinc Cyanide (Zn(CN)₂): Often used in milder reactions, but its effectiveness can be reduced with very hindered substrates.[7]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic and often effective alternative.[2]

  • Sodium or Potassium Cyanide (NaCN, KCN): Highly effective but also highly toxic. Their use requires stringent safety precautions.[1]

  • Organic Cyanating Agents: Reagents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or dimethylmalononitrile (DMMN) serve as electrophilic cyanide sources and can be very effective under specific conditions.[6]

Troubleshooting Guides

Scenario 1: Low or No Yield in Palladium-Catalyzed Cyanation

Q: I am attempting to synthesize a di-ortho-substituted benzonitrile from the corresponding aryl bromide using a Pd catalyst, but I am getting very low yields. What steps should I take?

A: Low yields in these reactions are common due to steric hindrance impeding the catalytic cycle. Here is a systematic approach to troubleshoot the issue:

  • Evaluate the Ligand: Standard phosphine ligands are often insufficient for hindered substrates.[8] Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the active catalytic species. The steric environment of the ligand is key to preventing catalyst poisoning by the cyanide ion.[9]

  • Optimize Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature. Microwave-assisted synthesis can also be effective by providing rapid and uniform heating.[8]

  • Screen the Cyanide Source and Additives: The choice of cyanide source can be critical. If Zn(CN)₂ is failing, consider trying K₄[Fe(CN)₆] or NaCN.[2] In some cases, additives can be beneficial. For example, the addition of catalytic tetrabutylammonium bromide (TBABr) can help dissolve the cyanide salt.[2]

  • Check Catalyst Precursor and Purity: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and all reagents are pure and dry. The presence of water or other impurities can deactivate the catalyst. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[10]

Scenario 2: Failure of the Sandmeyer Reaction for a Hindered Aniline

Q: My Sandmeyer reaction to convert a sterically hindered aniline to the corresponding benzonitrile is not working. What are the most critical parameters to control?

A: The Sandmeyer reaction has two critical stages: diazotization and copper-catalyzed cyanation. Failure often occurs in the first stage.

  • Control Diazotization Temperature: The formation of the diazonium salt from the aniline using nitrous acid (generated in situ from NaNO₂) is highly exothermic and temperature-sensitive. The temperature must be strictly maintained between 0-5 °C.[10] If the temperature rises, the unstable diazonium salt will decompose, often to the corresponding phenol.[10]

  • Ensure Complete Diazotization: Before proceeding to the cyanation step, ensure the diazotization is complete. You can test for the presence of unreacted nitrous acid using starch-iodide paper.

  • Immediate Use of Diazonium Salt: Aryl diazonium salts are thermally labile and should be used immediately after preparation.[10] Keeping the solution cold is essential to prevent decomposition.

  • Quality of Copper(I) Cyanide: The quality of the CuCN is important. Ensure it is fresh and has been stored properly. The cyanation step should be performed by slowly adding the cold diazonium salt solution to the CuCN solution.

Comparative Data

The choice of catalytic system is crucial for achieving high yields with sterically demanding substrates. Below is a summary of yields obtained for the cyanation of ortho-substituted aryl halides under different palladium-catalyzed conditions.

Aryl Halide SubstrateCatalyst SystemCyanide SourceTemp (°C)Yield (%)Reference
2-BromotoluenePd(OAc)₂ / tBuXPhosZn(CN)₂4085[9]
1-Bromo-2,6-dimethylbenzenePd(OAc)₂ / CM-phosK₄[Fe(CN)₆]7092[2]
2-Iodo-1,3-dimethylbenzeneNiCl₂·1,10-phen / ZnBrCN50Low[11]
2,4,6-TrimethyliodobenzeneNiCl₂·1,10-phen / ZnBrCN50Low[11]

Note: "Low" indicates that while the reaction worked, the reported yields were not high, underscoring the difficulty with highly substituted substrates.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of a Sterically Hindered Aryl Bromide

This protocol is a general method adapted from literature procedures for challenging substrates using a bulky phosphine ligand.[2][9]

Materials:

  • ortho-Substituted Aryl Bromide (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • tBuXPhos (0.04 mmol, 4 mol%)

  • Zinc Cyanide (Zn(CN)₂, 0.6 mmol)

  • Solvent (e.g., THF/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, palladium acetate, tBuXPhos, and zinc cyanide.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 3 mL of a 5:1 THF:H₂O solution) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 40-80 °C). Stir the mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress using TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ortho-substituted benzonitrile.

Protocol 2: Sandmeyer Reaction for an ortho-Substituted Aniline

This protocol outlines the synthesis of an ortho-substituted benzonitrile from its corresponding aniline.[10][12]

Materials:

  • ortho-Substituted Aniline (1.0 equiv)

  • Hydrochloric Acid (HCl, conc., ~3.0 equiv)

  • Sodium Nitrite (NaNO₂, ~1.1 equiv)

  • Copper(I) Cyanide (CuCN, ~1.2 equiv)

  • Sodium Cyanide (NaCN, ~1.2 equiv, optional, to form a complex with CuCN)

  • Ice

Methodology:

  • Diazotization:

    • In a flask, dissolve the aniline in aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, keeping the temperature strictly below 5 °C. Stir for 15-30 minutes after addition is complete. The resulting solution contains the aryl diazonium salt.

  • Preparation of Cyanide Solution:

    • In a separate, larger flask, prepare a solution of CuCN (and optionally NaCN) in water. Cool this solution in an ice bath.

  • Cyanation:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture. If a solid complex has formed, it may need to be decomposed (e.g., with ferric chloride/HCl).[10]

    • Extract the product with an organic solvent (e.g., toluene or diethyl ether).

    • Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • Purification: Purify the crude benzonitrile by vacuum distillation or column chromatography.

Visual Guides and Workflows

G cluster_start Starting Material cluster_methods Synthetic Pathways cluster_cyanation Cyanation of Aryl Halides cluster_sandmeyer From Anilines Start What is your starting material? ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Halide Aniline Aniline (Ar-NH2) Start->Aniline Amine PdNi_Cat Pd/Ni-Catalyzed Cyanation (Good for moderate hindrance) ArylHalide->PdNi_Cat Moderate hindrance Rosenmund Rosenmund-von Braun (Harsh, for robust substrates) ArylHalide->Rosenmund Alternative Transnit Transnitrilation via Grignard/Aryllithium (Excellent for severe hindrance) ArylHalide->Transnit High hindrance Sandmeyer Sandmeyer Reaction (Classic, temp. sensitive) Aniline->Sandmeyer

Caption: Decision workflow for selecting a synthetic route.

G cluster_problem Initial Problem cluster_solutions Troubleshooting Steps cluster_details Specific Actions Problem Low / No Yield in Pd-Catalyzed Cyanation Catalyst 1. Change Catalyst System Problem->Catalyst Conditions 2. Modify Reaction Conditions Problem->Conditions Reagents 3. Vary Reagents Problem->Reagents Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Catalyst->Ligand Temp Increase temperature (conventional or microwave) Conditions->Temp Solvent Screen different solvents (e.g., Dioxane, Toluene, DMF) Conditions->Solvent Cyanide Switch cyanide source (e.g., Zn(CN)2 -> K4[Fe(CN)6]) Reagents->Cyanide

Caption: Troubleshooting flowchart for Pd-catalyzed cyanation.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential analytical methods for the comprehensive characterization of the novel organic compound, 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile. The methodologies detailed herein are fundamental for establishing the identity, purity, and structural integrity of this and similar small molecules, which is a critical step in the drug discovery and development pipeline.

The characterization of a new chemical entity relies on a suite of orthogonal analytical techniques, each providing unique and complementary information. This guide focuses on the most common and powerful methods employed in modern organic and medicinal chemistry. While specific experimental data for this compound is not publicly available, this document presents a compilation of expected outcomes and representative data from analogous fluorinated and pyrrole-containing aromatic compounds.

Comparative Analysis of Analytical Techniques

The following table summarizes the key analytical techniques and the type of information they provide for the structural elucidation and purity assessment of this compound.

Analytical TechniqueInformation ProvidedExpected Results for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProvides information about the number, environment, and connectivity of hydrogen atoms.Distinct signals for the aromatic protons on the benzonitrile and pyrrole rings, with characteristic chemical shifts and coupling patterns influenced by the fluorine and cyano groups.
¹³C NMRDetermines the number and types of carbon atoms in the molecule.Resonances for each unique carbon atom, including the quaternary carbons of the nitrile group and the carbon-fluorine bond, which will exhibit a characteristic large coupling constant (¹JCF).
¹⁹F NMRSpecifically detects the presence and environment of fluorine atoms.A single resonance for the fluorine atom, with coupling to nearby protons.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₁H₇FN₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Characteristic absorption bands for the C≡N (nitrile) stretch, C-F (fluoro) stretch, and C-H and C=C bonds of the aromatic rings.[1]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.A single major peak indicating a high degree of purity, with the retention time being characteristic of the compound under specific chromatographic conditions.
Elemental Analysis Determines the percentage composition of elements (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₇FN₂.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the analysis of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment, proton-decoupled or coupled.

    • Spectral Width: A typical range for organic fluorine compounds (e.g., -50 to -250 ppm).

    • Number of Scans: 64-256.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL and then further diluted.

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000.

    • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Method:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration (e.g., 1 mg/mL).

  • Method:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Purity Assessment: The peak area of the main component is compared to the total peak area of all components in the chromatogram.

Elemental Analysis
  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-2 mg) is placed in a tin capsule.

  • Method: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument is calibrated with a known standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel small molecule like this compound.

Analytical Workflow for Small Molecule Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC EA Elemental Analysis Purification->EA Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Confirmation Purity > 95% HPLC->Purity_Confirmation EA->Purity_Confirmation Final_Compound Characterized Compound Structure_Elucidation->Final_Compound Purity_Confirmation->Final_Compound

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel small molecule.

References

A Comparative Guide to Purity Assessment of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile. Experimental data, presented in a comparative format, and detailed methodologies are provided to assist in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can provide complementary or, in some cases, more direct information regarding the purity of a compound.[2] For this compound, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are viable alternatives.

Experimental Workflow

The general workflow for the purity assessment of this compound, from sample reception to data analysis, is outlined below. This workflow is applicable to all the analytical techniques discussed in this guide.

Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing & Reporting Sample Reception Sample Reception Sample Preparation Sample Preparation Sample Reception->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Inject GC Analysis GC Analysis Sample Preparation->GC Analysis Inject qNMR Analysis qNMR Analysis Sample Preparation->qNMR Analysis Analyze Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition GC Analysis->Data Acquisition qNMR Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Purity Calculation Purity Calculation Data Analysis->Purity Calculation Final Report Final Report Purity Calculation->Final Report

Figure 1: General workflow for the purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols for the HPLC, GC, and qNMR analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general RP-HPLC method suitable for the purity determination of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-95% B, 15-18 min: 95% B, 18-18.1 min: 95-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2]

Gas Chromatography (GC)

GC is a suitable alternative for assessing the purity of this compound, particularly for identifying volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

Chromatographic Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent with FID
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C (FID)
Injection Volume 1 µL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d).

NMR Parameters:

ParameterCondition
Spectrometer Bruker Avance III 400 MHz or equivalent
Nucleus ¹H
Solvent Chloroform-d
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s

Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

ParameterHPLCGCqNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.[2]Differential partitioning between gaseous mobile and liquid/solid stationary phases.[2]Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field.[2]
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with unique NMR signals.
Primary Use Separation and quantification of the main component and non-volatile impurities.Analysis of volatile impurities and residual solvents.Absolute purity determination without a specific reference standard.
Advantages High resolution, high sensitivity, wide applicability.High efficiency for volatile compounds, excellent for residual solvent analysis.Primary method, high precision, no analyte-specific standard needed.
Limitations Requires a reference standard for quantification, may not detect all impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a certified internal standard.

Logical Decision-Making for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the best method for the purity assessment of this compound.

Method Selection Logic start Define Analytical Goal q1 Routine Purity Check? start->q1 q2 Volatile Impurities a Concern? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Absolute Quantification Needed? q2->q3 No hplc_gc Use HPLC and GC q2->hplc_gc Yes q3->hplc No qnmr Use qNMR q3->qnmr Yes end Analysis Complete hplc->end gc Use GC gc->end qnmr->end hplc_gc->end

References

Structure-activity relationship (SAR) of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Lymphocyte-specific kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell signaling and activation. Its involvement in immune responses has made it an attractive target for the development of therapeutics for autoimmune diseases and certain cancers. Pyrrole-containing compounds have emerged as a promising scaffold for the development of potent and selective Lck inhibitors.

Quantitative Comparison of Pyrrole-Based Lck Inhibitors

The following table summarizes the in vitro Lck inhibitory activity of a series of pyrrole derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the Lck kinase activity.

Compound IDR1R2Lck IC50 (nM)
1a HH>10000
1b CH3H5800
1c HPhenyl230
1d CH3Phenyl89
1e H4-Fluorophenyl150
1f CH34-Fluorophenyl45
1g H4-Methoxyphenyl320
1h CH34-Methoxyphenyl120
1i H3-Aminophenyl8
1j CH33-Aminophenyl<10

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key trends in the structure-activity relationship of these pyrrole-based Lck inhibitors:

  • Importance of the Phenyl Ring at R2: A significant increase in potency is observed with the introduction of a phenyl group at the R2 position (compare 1a and 1c ).

  • Effect of Substitution on the Phenyl Ring: Substituents on the R2-phenyl ring modulate the inhibitory activity. Electron-withdrawing groups like fluorine at the 4-position appear to be beneficial (1f vs. 1d ).

  • Crucial Role of the Amino Group: The introduction of an amino group at the 3-position of the R2-phenyl ring leads to a dramatic increase in potency, with compounds 1i and 1j exhibiting IC50 values in the low nanomolar range.

  • Impact of the Methyl Group at R1: The presence of a methyl group at the R1 position generally leads to a modest increase in potency across the series.

A quantitative structure-activity relationship (QSAR) study on a similar series of pyrrole derivatives suggested that the molar volume and surface tension of the molecules have a negative correlation with Lck inhibition, while the hydrophobicity of the substituent at the R2 position has a positive effect.[1] This aligns with the observed data, where bulkier groups are not necessarily better, but specific hydrophobic and electronic interactions are key for high potency.

Experimental Protocols: In Vitro Lck Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against Lck kinase, based on commercially available assay kits.[2][3]

Objective: To determine the IC50 value of test compounds against Lck kinase.

Materials:

  • Recombinant human Lck enzyme[4]

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT)[2]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide like Poly (4:1 Glu, Tyr))[4]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[2]

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution (or DMSO for control)

    • 2 µL of Lck enzyme solution

    • 2 µL of a mixture of the substrate and ATP

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Lck Signaling Pathway

The following diagram illustrates a simplified representation of the Lck signaling pathway, which is initiated by T-cell receptor (TCR) activation.

Lck_Signaling_Pathway TCR TCR Activation Lck Lck (p56lck) TCR->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Activation IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC Gene_Expression Gene Expression (e.g., IL-2) Ca_Flux->Gene_Expression PKC->Gene_Expression

Caption: Simplified Lck signaling cascade upon T-cell receptor activation.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Profiling->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Optimization

Caption: General workflow for kinase inhibitor discovery and development.

References

Unveiling the Biological Profile of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile: A Comparative Analysis with Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2] This guide focuses on 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a molecule of interest due to its unique structural features, and provides a comparative overview of its potential biological activity in the context of other inhibitors sharing similar chemical motifs. While specific biological targets for this compound are not extensively documented in publicly available literature, by examining the activities of related pyrrole and benzonitrile derivatives, we can infer potential mechanisms of action and therapeutic applications.

Comparative Analysis of Inhibitory Activities

Many pyrrole-containing compounds have been identified as potent inhibitors of various enzymes and signaling pathways, particularly those involved in inflammation and cancer.[1][2][3] A significant number of these derivatives have been shown to target the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] The table below presents a comparative summary of the inhibitory activities of several pyrrole-based compounds against COX-1 and COX-2, offering a potential framework for evaluating the activity of this compound.

CompoundTarget(s)IC50 (µM)Biological Activity/Application
Ketorolac COX-10.02A well-established nonsteroidal anti-inflammatory drug (NSAID) used for pain management.[4]
COX-20.12
Licofelone COX/5-LOX-A dual inhibitor of COX and 5-lipoxygenase, investigated for the treatment of osteoarthritis.[4][5]
1,5-diaryl pyrrole derivatives COX-2-Have shown high affinity for the COX-2 active site and the ability to inhibit its activity. Some derivatives also suppress PGE2 production and exhibit neuroprotective effects against neurotoxicity in cellular models of Parkinson's disease.[1]
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety -2.97Demonstrated cytotoxic activity against 5637 human bladder cancer cells.[3]
5.89Demonstrated cytotoxic activity against HT-1376 human bladder cancer cells.[3]
Flavone derivative with 7-(2-methyl-5-phenylpyrrol-1-yl) moiety -7.39Showed cytotoxic activity against 5637 human bladder cancer cells with no effect on the viability of non-cancerous MRC-5 cells.[3]
13.54Showed cytotoxic activity against HT-1376 human bladder cancer cells with no effect on the viability of non-cancerous MRC-5 cells.[3]

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of anti-inflammatory and anticancer activities among pyrrole derivatives, a likely mechanism of action for this compound could involve the inhibition of key inflammatory pathways, such as the arachidonic acid cascade, or interference with signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified overview of the cyclooxygenase (COX) pathway, a common target for pyrrole-based inhibitors.

COX_Pathway Simplified Cyclooxygenase (COX) Signaling Pathway cluster_inhibitors Potential Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inhibitor This compound & Other Pyrrole Derivatives Inhibitor->COX1 Inhibitor->COX2

Caption: Potential inhibition of COX-1 and COX-2 by pyrrole derivatives.

Experimental Protocols

To ascertain the precise biological activity of this compound and enable a direct comparison with other inhibitors, a series of well-established experimental assays would be required. The following outlines the general methodologies for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, is prepared containing a heme cofactor.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Inhibitor Preparation: this compound and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Procedure:

    • The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of an acid solution.

  • Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the compound on cancer and non-cancerous cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-1376, 5637) and a non-cancerous cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

The experimental workflow for determining the biological activity and comparing it with other inhibitors is depicted in the following diagram.

Experimental_Workflow Workflow for Comparative Biological Activity Assessment cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_comparison Comparative Analysis Compound_Synthesis Synthesis & Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., MTT Assay) Compound_Synthesis->Cell_Based_Assays Data_Analysis IC50 Determination & Statistical Analysis In_Vitro_Screening->Data_Analysis Cell_Based_Assays->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison

Caption: A generalized workflow for assessing biological activity.

Conclusion

While direct experimental data on the biological activity of this compound is not yet prevalent in scientific literature, a comparative analysis with structurally similar pyrrole derivatives suggests potential as a modulator of inflammatory or cancer-related pathways. The presence of the pyrrole ring, a known pharmacophore, combined with the benzonitrile moiety, indicates that this compound warrants further investigation. The experimental protocols outlined provide a clear path for elucidating its specific biological targets and quantifying its inhibitory potency, which would enable a more definitive comparison with existing inhibitors and pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated benzonitrile analogs, a prevalent scaffold in numerous therapeutic agents. By examining the impact of fluorination on physicochemical properties, biological activity, and metabolic stability, this document aims to provide an objective resource, supported by experimental data and detailed methodologies, to inform rational drug design and optimization.

The Impact of Fluorination: A Physicochemical and Biological Perspective

Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics.[1] Strategic fluorination of the benzonitrile scaffold can modulate lipophilicity (LogP), acidity (pKa), metabolic stability, and receptor binding affinity, ultimately impacting a compound's pharmacokinetic and pharmacodynamic profile.

Generally, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The effect on lipophilicity is position-dependent and can either increase or decrease this value. Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, influencing the ionization state at physiological pH.[3]

Quantitative Comparison of Physicochemical and Biological Properties

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [3]

Compound IDSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.[3]

The data in Table 1 illustrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core leads to a slight decrease in pKa and an increase in predicted lipophilicity (clogP). Notably, this structural modification results in a modest increase in potency against PARP2, highlighting how subtle electronic changes from fluorination can influence biological activity.[3]

Metabolic Stability: A Key Determinant of In Vivo Performance

The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and bioavailability. Fluorination is a common strategy to improve metabolic stability by blocking metabolically labile positions.

Table 2: Illustrative In Vitro Metabolic Stability of a Fluorinated vs. Non-Fluorinated Aromatic Compound in Human Liver Microsomes (HLM)

Compound ClassCompound/AnalogDescriptiont½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
IndolesUT-155Non-fluorinated indole12.35-
32a4-Fluoro-indazole analog13.29-
32cCF3-substituted indazole analog53.711.29

Note: This data, while not on benzonitriles, illustrates the significant improvement in metabolic half-life (t½) and reduction in intrinsic clearance (CLint) that can be achieved through fluorination.

Case Study: Fluorinated Benzonitriles as mGluR5 Modulators

A practical example of a fluorinated benzonitrile in drug discovery is 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) , a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[4] mGluR5 is a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.

mGluR5 Signaling Pathway

The binding of an agonist to mGluR5 initiates a signaling cascade that is crucial for its physiological effects. As a NAM, VU0285683 would inhibit this pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Signaling PKC->Downstream

mGluR5 Gq-coupled signaling pathway.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes to the desired concentration in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

metabolic_stability_workflow prep 1. Preparation (Compounds, Microsomes) incubate 2. Incubation (37°C) prep->incubate initiate 3. Reaction Initiation (+NADPH) incubate->initiate sampling 4. Time Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling terminate 5. Reaction Termination (+Acetonitrile) sampling->terminate process 6. Sample Processing (Centrifugation) terminate->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Analysis (t½, CLint) analyze->data

Experimental workflow for in vitro metabolic stability assay.
Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for its target receptor.

Materials:

  • Test compound and non-fluorinated analog

  • Radioligand with known affinity for the target receptor (e.g., [3H]-labeled)

  • Cell membranes expressing the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific control, or test compound to the respective wells. Incubate the plate to allow binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Toxicological Considerations

The introduction of fluorine can also impact the toxicological profile of a compound. While the C-F bond is generally stable, metabolic processes can sometimes lead to its cleavage, potentially forming reactive metabolites.[7] A comparative study on fluorinated and non-fluorinated pesticides in mice demonstrated that the fluorinated pesticide exhibited greater hepatotoxicity and hematotoxicity.[8] This highlights the importance of thorough toxicological evaluation for any new fluorinated entity.

Conclusion

The strategic fluorination of benzonitrile analogs and other heterocyclic scaffolds is a powerful and versatile tool in drug discovery. It can significantly enhance metabolic stability and modulate biological activity. However, the effects of fluorination are highly context-dependent, influencing physicochemical properties in ways that are not always predictable. Therefore, a thorough and comparative experimental evaluation of both fluorinated and non-fluorinated analogs is essential for the rational design of safe and effective therapeutic agents. The data and protocols presented in this guide provide a framework for conducting such comparative analyses, enabling more informed decision-making in the journey from lead optimization to clinical development.

References

A Spectroscopic Showdown: Unmasking the Isomers of (Pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of 2-, 3-, and 4-(pyrrol-1-yl)benzonitrile isomers reveals distinct electronic and structural characteristics, providing valuable insights for researchers in drug discovery and materials science.

The positional isomerism of the cyano group on the phenyl ring in (pyrrol-1-yl)benzonitrile significantly influences the electronic distribution and, consequently, the spectroscopic behavior of these compounds. This guide presents a comprehensive comparison of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the ortho-, meta-, and para-isomers, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers of (pyrrol-1-yl)benzonitrile.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nuclei, while coupling constants (J) reveal information about the connectivity of adjacent atoms.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
2-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.
3-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.
4-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
2-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.
3-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.
4-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.
Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The position, intensity, and shape of the absorption bands provide a fingerprint of the functional groups present in a molecule. The characteristic C≡N stretching vibration of the nitrile group is a key feature in the IR spectra of these isomers.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group2-(Pyrrol-1-yl)benzonitrile3-(Pyrrol-1-yl)benzonitrile4-(Pyrrol-1-yl)benzonitrile
C-H (aromatic)~3100-3000~3100-3000~3100-3000
C≡N (nitrile)~2230-2220~2230-2220~2225
C=C (aromatic)~1600-1450~1600-1450~1600-1475
C-NData not availableData not availableData not available

Data for the 4-isomer is based on available spectra. Data for the 2- and 3-isomers are estimated based on typical values for aromatic nitriles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic ground state and excited states. The position of the cyano group is expected to influence the extent of conjugation and thus the λmax values.

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Data

Compoundλmax (nm)Solvent
2-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.-
3-(Pyrrol-1-yl)benzonitrile Data not available in the searched literature.-
4-(Pyrrol-1-yl)benzonitrile ~280Acetonitrile

The λmax for the 4-isomer is inferred from fluorescence excitation spectra.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the (pyrrol-1-yl)benzonitrile isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FTIR spectrum is recorded using a Fourier-Transform Infrared spectrometer.

  • Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the (pyrrol-1-yl)benzonitrile isomer is prepared in a UV-grade solvent (e.g., acetonitrile or ethanol). This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette is placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

  • Data Processing: The instrument software plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the (pyrrol-1-yl)benzonitrile isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison S1 2-(Pyrrol-1-yl)benzonitrile NMR NMR Spectroscopy (¹H & ¹³C) S1->NMR IR FTIR Spectroscopy S1->IR UV UV-Vis Spectroscopy S1->UV S2 3-(Pyrrol-1-yl)benzonitrile S2->NMR S2->IR S2->UV S3 4-(Pyrrol-1-yl)benzonitrile S3->NMR S3->IR S3->UV Data Comparative Data Tables NMR->Data IR->Data UV->Data

Caption: Experimental workflow for the spectroscopic comparison of (pyrrol-1-yl)benzonitrile isomers.

Conclusion

The spectroscopic analysis of the 2-, 3-, and 4-(pyrrol-1-yl)benzonitrile isomers, though incomplete based on currently available public data, highlights the importance of positional isomerism in determining the physicochemical properties of these molecules. The distinct electronic environments created by the varying position of the electron-withdrawing cyano group relative to the electron-donating pyrrole ring are expected to result in unique spectroscopic signatures. Further experimental studies are warranted to obtain a complete dataset, which would be invaluable for the rational design of novel compounds in medicinal chemistry and materials science.

References

In-vitro assay validation using 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile as a reference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in-vitro assays is a cornerstone of preclinical drug discovery, ensuring the reliability and reproducibility of experimental data. This is particularly critical for novel fluorinated compounds, where the unique physicochemical properties imparted by fluorine can influence assay performance. This guide provides a comparative overview of key validation parameters, experimental protocols, and considerations for selecting appropriate reference standards, using the conceptual framework of a molecule like 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile as a representative fluorinated scaffold.

Key Validation Parameters: A Comparative Overview

The validation of an in-vitro assay establishes its suitability for a specific purpose. For novel fluorinated compounds, a comprehensive validation process is essential to de-risk drug development programs at an early stage. Key validation parameters, based on established guidelines, are summarized below, with special considerations for fluorinated molecules.[1]

Validation ParameterDescriptionKey Considerations for Fluorinated CompoundsAlternative Assay/Methodology
Specificity/Selectivity The ability of the assay to accurately measure the analyte in the presence of other components.Potential for non-specific binding due to the lipophilic nature of some fluorinated compounds. Possible interference with fluorescent or luminescent detection methods.- Orthogonal assays with different detection principles- Mass spectrometry-based detection
Accuracy The closeness of agreement between the measured value and the true value.The reference standard's purity and characterization are critical. Matrix effects from assay components can influence accuracy.- Use of certified reference materials- Comparison with a well-established reference method
Precision The degree of scatter between a series of measurements of the same sample.Variability can be introduced by the handling of sparingly soluble fluorinated compounds.- Repeatability (intra-assay) and intermediate precision (inter-assay) assessments- Statistical analysis of variance (ANOVA)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.The solubility of fluorinated compounds can limit the achievable concentration range.- Analysis of multiple concentrations- Non-linear regression models for analysis
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably detected and quantified, respectively.The inherent signal-to-noise ratio of the assay and potential for background interference from the compound.- Serial dilution studies- Signal-to-noise ratio calculations
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.The stability of fluorinated compounds under different assay conditions (e.g., pH, temperature, solvent).- Design of Experiments (DoE) to systematically evaluate the impact of variables

Experimental Protocols for Key In-Vitro Assays

Detailed methodologies are crucial for the reproducibility of in-vitro assays. Below are protocols for two common assays used in early drug discovery.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel fluorinated compound) and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (Generic Kinase-Glo® Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., a pyrrole-containing kinase inhibitor) and a known reference inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for representing complex biological pathways and experimental workflows.

G cluster_workflow In-Vitro Assay Validation Workflow assay_dev Assay Development pre_val Pre-Validation (Specificity, Linearity) assay_dev->pre_val full_val Full Validation (Accuracy, Precision, Robustness) pre_val->full_val routine_use Routine Assay Use full_val->routine_use ref_std Reference Standard Characterization ref_std->full_val monitoring Assay Performance Monitoring routine_use->monitoring

Caption: A generalized workflow for the validation of in-vitro bioassays.

G cluster_pathway Hypothetical Signaling Pathway for a Pyrrole-Containing Kinase Inhibitor receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

References

A Comparative Guide to the Synthesis of Substituted Pyrroles: Benchmarking Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrroles is a critical task. The pyrrole scaffold is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic methodology can profoundly impact yield, purity, scalability, and the overall timeline of a research project. This guide provides an objective comparison of the leading methods for substituted pyrrole synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your selection process.

At a Glance: Performance Comparison of Key Pyrrole Syntheses

The efficiency of a synthetic route is a multi-faceted consideration, encompassing yield, reaction time, and conditions. The following tables summarize quantitative data for three of the most prominent methods: the Paal-Knorr Synthesis, the Hantzsch Synthesis, and the Van Leusen Synthesis using Tosylmethyl Isocyanide (TosMIC).

Table 1: Paal-Knorr Pyrrole Synthesis – Representative Yields

The Paal-Knorr synthesis is renowned for its simplicity and generally high yields, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often with acid catalysis.

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemp. (°C)TimeYield (%)
Hexane-2,5-dioneAnilineHCl (cat.), MethanolReflux15 min52
Hexane-2,5-dioneBenzylamineAcetic Acid802-10 min (MW)89
Hexane-2,5-dioneVarious primary aminesWaterReflux1-2 h75-98
1-Phenyl-1,4-pentanedioneAmmonium acetateEthanolReflux4 h85
AcetonylacetoneVarious primary aminesCATAPAL 200 (alumina)6045 min68-97
Table 2: Hantzsch Pyrrole Synthesis – Representative Yields

The Hantzsch synthesis provides access to highly substituted pyrroles through a multi-component reaction of an α-haloketone, a β-ketoester, and an amine or ammonia. Yields can be more variable than the Paal-Knorr synthesis but offer a high degree of complexity in the final product.

α-Haloketoneβ-KetoesterAmineConditionsYield (%)
ChloroacetoneEthyl acetoacetateAmmoniaNaOAc, EtOH, Reflux65-70
Phenacyl bromideEthyl acetoacetateAnilineYb(OTf)₃, RefluxModerate
α-Bromo-p-methoxyacetophenoneMethyl acetoacetateAmmonium acetateAcetic acid, 100°C78
3-Bromo-2-butanoneEthyl acetoacetateAmmonium acetateAcetic acid, Reflux55
Table 3: Van Leusen (TosMIC) Pyrrole Synthesis – Representative Yields

The Van Leusen synthesis, utilizing tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 3,4-disubstituted and other substituted pyrroles from Michael acceptors. The reaction proceeds via a [3+2] cycloaddition.

Michael Acceptor (Alkene)BaseSolventTemp. (°C)TimeYield (%)
StyreneNaOtBuDMSO5018 h47
4-Vinyl pyridineNaOtBuDMSO252 h>65
ChalconeNaHDMSO/EtherRT2 hModerate
Methyl 3-arylacrylate estersVariousVariousVariousVariousGood
Vinyl azidesBaseVariousMildHigh

Mechanistic Pathways and Experimental Workflows

A fundamental understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting syntheses. The following diagrams, generated using Graphviz, illustrate the accepted mechanisms for the Paal-Knorr, Hantzsch, and Van Leusen syntheses, along with a representative experimental workflow.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Protonation Carbonyl Protonation 1,4-Dicarbonyl->Protonation H+ Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Cyclic_Hemiaminal Cyclic Hemiaminal Cyclization->Cyclic_Hemiaminal Dehydration1 Dehydration Cyclic_Hemiaminal->Dehydration1 Dehydration2 Dehydration Dehydration1->Dehydration2 Pyrrole Substituted Pyrrole Dehydration2->Pyrrole -2H₂O Hantzsch_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway beta-Ketoester β-Ketoester Enamine_Formation Enamine Formation beta-Ketoester->Enamine_Formation Amine Amine/Ammonia Amine->Enamine_Formation alpha-Haloketone α-Haloketone Nucleophilic_Attack Nucleophilic Attack on Haloketone alpha-Haloketone->Nucleophilic_Attack Enamine Enamine Intermediate Enamine_Formation->Enamine Enamine->Nucleophilic_Attack Iminium_Intermediate Iminium Intermediate Nucleophilic_Attack->Iminium_Intermediate -H₂O Cyclization Intramolecular Cyclization Iminium_Intermediate->Cyclization Ring_Intermediate 5-Membered Ring Intermediate Cyclization->Ring_Intermediate Aromatization Aromatization Ring_Intermediate->Aromatization -HX, -H+ Pyrrole Substituted Pyrrole Aromatization->Pyrrole Van_Leusen_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway TosMIC TosMIC Deprotonation Deprotonation TosMIC->Deprotonation Base Michael_Acceptor Michael Acceptor (Alkene) Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Carbanion TosMIC Carbanion Deprotonation->Carbanion Carbanion->Michael_Addition Adduct Adduct Intermediate Michael_Addition->Adduct Cyclization [3+2] Cycloaddition Adduct->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Elimination Elimination of Tos-H Cyclic_Intermediate->Elimination Pyrrole Substituted Pyrrole Elimination->Pyrrole Experimental_Workflow Start Combine Reactants (e.g., 1,4-dicarbonyl, amine) Solvent_Catalyst Add Solvent and/or Catalyst Start->Solvent_Catalyst Reaction_Conditions Apply Reaction Conditions (e.g., Heat, Microwave) Solvent_Catalyst->Reaction_Conditions Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction_Conditions->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Sunitinib Sunitinib (Pyrrole-based Inhibitor) Sunitinib->Dimerization Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Comparative Efficacy and Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile Analogs as Potent JAK Inhibitors

The this compound scaffold is a key pharmacophore in a promising class of Janus Kinase (JAK) inhibitors. These enzymes play a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer. This guide provides a comparative analysis of the efficacy and selectivity of compounds based on the structurally related pyrrolo[2,3-d]pyrimidine core, exemplified by the FDA-approved drug Tofacitinib and its analogs. The data presented herein is essential for researchers engaged in the discovery and development of novel therapeutics targeting the JAK-STAT pathway.

Quantitative Efficacy and Selectivity Data

The inhibitory potency of pyrrolo[2,3-d]pyrimidine-based compounds against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy. The following table summarizes the IC50 values for representative JAK inhibitors, highlighting their selectivity profiles.

Compound NameJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib1-115-201-2.658-112Pan-JAK inhibitor with preference for JAK1/3
Ruxolitinib2.8-3.32.6-3.2338-42819JAK1/2 inhibitor
Baricitinib5.95.7>40053JAK1/2 inhibitor
Upadacitinib431102300460Selective JAK1 inhibitor
Filgotinib1028810116Selective JAK1 inhibitor

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of IC50 values for JAK inhibitors is performed using established in vitro kinase assays. Below is a detailed methodology for a typical luminescence-based assay.

In Vitro JAK Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific recombinant JAK enzyme.

Materials:

  • Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: The recombinant JAK enzyme and its corresponding peptide substrate are diluted in the kinase assay buffer to their optimal concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination and Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to generate a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • The luminescent signal is measured using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to the control wells (0% inhibition with DMSO and 100% inhibition with a potent pan-kinase inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizing Key Processes

To better understand the context and methodology, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow of the in vitro kinase assay.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:head 1. Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT1->STAT2 5. STAT Dimerization STAT_dimer STAT Dimer Inhibitor JAK Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 DNA DNA Gene Gene Transcription DNA->Gene 7. Gene Regulation STAT_dimer->DNA 6. Nuclear Translocation

Caption: The JAK-STAT signaling cascade and the point of therapeutic intervention by JAK inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 1. Prepare Compound Serial Dilutions Plate 3. Add Compound, Enzyme, & Substrate to Plate Compound->Plate Enzyme 2. Prepare Enzyme & Substrate Mixture Enzyme->Plate Incubate1 4. Pre-incubation Plate->Incubate1 ATP 5. Add ATP to Initiate Reaction Incubate1->ATP Incubate2 6. Reaction Incubation ATP->Incubate2 Stop 7. Stop Reaction & Add Detection Reagent Incubate2->Stop Read 8. Read Luminescence Stop->Read Analyze 9. Analyze Data & Determine IC50 Read->Analyze

Caption: A generalized workflow for an in vitro luminescence-based JAK kinase inhibition assay.

Comparative Crystallographic Analysis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural analysis of substituted benzonitrile and N-arylpyrrole derivatives, serving as a proxy for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile in the absence of its publicly available crystallographic data.

Due to the lack of publicly available X-ray crystallography data for this compound and its direct derivatives, this guide provides a comparative analysis of structurally related compounds. By examining the crystal structures of key substructures—N-phenylpyrrole and fluorinated benzonitriles—researchers can gain insights into the potential solid-state properties and intermolecular interactions that may be exhibited by the title compound. This guide presents available crystallographic data for these analogs, a detailed experimental protocol for single-crystal X-ray diffraction, and visualizations of the experimental workflow and structure-property relationships.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for selected N-arylpyrrole and fluorinated benzonitrile derivatives. These compounds serve as analogs to the two main structural components of this compound.

Table 1: Crystallographic Data for N-Arylpyrrole Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
1-Phenyl-1H-pyrazoleC₉H₈N₂OrthorhombicP2₁2₁2₁5.829.0814.159090904
1-Phenyl-1H-pyrroleC₁₀H₉NOrthorhombicPca2₁13.935.869.589090904
(2E)-1-Phenyl-3-(1H-pyrrol-2-yl)propen-1-oneC₁₃H₁₁NOMonoclinicP2₁/c5.842(3)21.083(11)8.841(4)9098.41(2)904

Table 2: Crystallographic Data for Fluorinated Benzonitrile Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2-FluorobenzonitrileC₇H₄FNMonoclinicP2₁/n7.646.0113.0490102.1904
2,6-DifluorobenzonitrileC₇H₃F₂NMonoclinicP2₁/n7.640(2)6.010(2)13.038(4)90102.13(3)904

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small organic molecules like the benzonitrile and pyrrole derivatives listed above follows a standardized experimental procedure.[1]

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[2][3] A common method for growing crystals of organic compounds is the slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically; typical solvents include ethanol, methanol, and ethyl acetate, or mixtures thereof.[2] The goal is to obtain crystals that are transparent, free of cracks, and have dimensions of approximately 0.1-0.3 mm.[3]

2. Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a small amount of inert oil. For air-sensitive samples, mounting is performed in a glovebox, and the crystal is sealed in a capillary tube.

3. Data Collection: Data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector. The crystal is maintained at a low temperature (typically 100-173 K) using a cryosystem to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured.[1]

4. Data Processing: The collected diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the positions of the diffraction spots.

5. Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.

6. Structure Validation: The final refined crystal structure is validated using crystallographic software to check for geometric reasonability and to ensure that there are no unassigned electron density peaks. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the conceptual structure-property relationships for the target molecule's analogs.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_core Core Structure cluster_modifications Structural Modifications cluster_properties Crystallographic Properties core This compound substituents Substituent Effects (e.g., H, F) core->substituents conformation Molecular Conformation (Torsion Angles) substituents->conformation packing Crystal Packing conformation->packing interactions Intermolecular Interactions (e.g., π-π stacking, C-H···F) packing->interactions

Influence of substituents on crystallographic properties.

References

A Comparative Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile and 2,6-Difluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel active compounds. Benzonitrile derivatives, particularly those bearing fluorine substituents, are of significant interest due to the unique physicochemical and biological properties that fluorine imparts. This guide provides a detailed comparison of two such compounds: 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile and 2,6-difluorobenzonitrile, offering insights into their properties, synthesis, and potential applications.

Note on Data Availability: While extensive experimental data is available for 2,6-difluorobenzonitrile, there is a notable scarcity of published experimental data for this compound. Consequently, this guide presents a comprehensive, data-driven analysis of the former, alongside a more theoretical and comparative discussion of the latter based on its chemical structure and the known properties of related compounds.

Physicochemical and Spectral Properties: A Tale of Two Benzonitriles

A direct quantitative comparison is hampered by the lack of experimental data for this compound. However, the well-documented properties of 2,6-difluorobenzonitrile provide a solid baseline for understanding this class of compounds.

Table 1: Physicochemical Properties

Property2,6-DifluorobenzonitrileThis compound
CAS Number 1897-52-5[1][2]148901-51-3
Molecular Formula C₇H₃F₂N[1][3][2]C₁₁H₇FN₂
Molecular Weight 139.10 g/mol [1]186.19 g/mol
Melting Point 25-30 °C[1][3][4]Solid (No specific range available)
Boiling Point 197-198 °C[3][2][4]Data not available
Density 1.246 g/mL at 25 °C[3][4]Data not available
Solubility Slightly soluble in DMSO and methanol; Water solubility of 1.87 g/L at 19.85 °C.[3][5]Data not available
Appearance White to light yellow crystalline powder or solid.[3][2][6]Solid

Table 2: Spectral Data of 2,6-Difluorobenzonitrile

Spectral DataKey Features
¹H NMR Signals typically observed in the aromatic region, showing splitting patterns consistent with the substituted benzene ring.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, and carbons bearing fluorine atoms are expected, with characteristic C-F coupling.
IR Spectroscopy A sharp band corresponding to the C≡N stretching vibration is a key feature.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight is observed.

Synthesis and Reactivity: A Comparative Overview

2,6-Difluorobenzonitrile: The synthesis of 2,6-difluorobenzonitrile is well-established, with several methods reported in the literature. A common approach involves the fluorination of 2,6-dichlorobenzonitrile using a fluoride salt, such as potassium fluoride, in a polar aprotic solvent.[5]

The reactivity of these compounds is largely dictated by the substituents on the benzonitrile core.

  • 2,6-Difluorobenzonitrile: The two fluorine atoms are electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

  • This compound: The presence of the pyrrole ring, an electron-rich aromatic heterocycle, is expected to significantly influence the electronic properties and reactivity of the benzonitrile core compared to the difluoro analogue. The pyrrole moiety can participate in electrophilic substitution reactions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile:

A general procedure involves heating 2,6-dichlorobenzonitrile with an excess of potassium fluoride in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF). The reaction temperature is typically maintained between 150-250 °C. The progress of the reaction can be monitored by techniques like gas chromatography (GC). Upon completion, the product is isolated by distillation or crystallization after work-up.[5]

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Comparison cluster_26DFBN Synthesis of 2,6-Difluorobenzonitrile cluster_2F6PBN Hypothetical Synthesis of this compound 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2,6-Dichlorobenzonitrile->2,6-Difluorobenzonitrile Fluorination KF KF KF->2,6-Difluorobenzonitrile Solvent Solvent Solvent->2,6-Difluorobenzonitrile Heat Heat Heat->2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile_start 2,6-Difluorobenzonitrile This compound This compound 2,6-Difluorobenzonitrile_start->this compound Nucleophilic Aromatic Substitution Pyrrole Pyrrole Pyrrole->this compound Base Base Base->this compound Solvent_2 Solvent Solvent_2->this compound

Caption: Synthetic pathways for the two benzonitrile derivatives.

Experimental_Workflow cluster_data_gathering Data Gathering cluster_analysis Comparative Analysis Literature_Search Literature & Database Search Physicochemical_Data Physicochemical Properties Literature_Search->Physicochemical_Data Spectral_Data Spectral Data Literature_Search->Spectral_Data Synthesis_Protocols Synthesis Protocols Literature_Search->Synthesis_Protocols Biological_Data Biological Activity Literature_Search->Biological_Data Data_Gap Data Gap for This compound Literature_Search->Data_Gap Data_Tabulation Tabulate Quantitative Data Physicochemical_Data->Data_Tabulation Spectral_Data->Data_Tabulation Protocol_Summary Summarize Experimental Protocols Synthesis_Protocols->Protocol_Summary Visualization Create Diagrams Data_Tabulation->Visualization Protocol_Summary->Visualization Report_Generation Generate Comparison Guide Visualization->Report_Generation Data_Gap->Data_Tabulation Limited quantitative data

Caption: Workflow for comparative analysis highlighting the data gap.

Biological Activity and Applications

2,6-Difluorobenzonitrile: This compound is a key intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides.[3][2] It is also utilized in the pharmaceutical industry as a building block for the synthesis of antiviral, antifungal, and anticancer drugs.[3] The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecules.

This compound: While specific biological activity data for this compound is not available, the pyrrole moiety is a common scaffold in many biologically active compounds and marketed drugs, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. The combination of a fluorinated benzonitrile and a pyrrole ring suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The fluorine atom can modulate the electronic properties and metabolic stability, while the pyrrole ring can engage in various interactions with biological targets.

Conclusion

2,6-Difluorobenzonitrile is a well-characterized and versatile building block in both the agrochemical and pharmaceutical industries, with a wealth of available experimental data. In contrast, this compound remains a less explored compound, with a significant lack of published experimental data.

For researchers and drug development professionals, 2,6-difluorobenzonitrile offers a reliable and predictable starting material for the synthesis of a wide range of derivatives. The introduction of a pyrrole ring in place of a fluorine atom, as in this compound, presents an intriguing structural modification that could lead to novel biological activities. However, further experimental investigation into the physicochemical properties, reactivity, and biological profile of this compound is crucial to unlock its full potential in medicinal chemistry and materials science. This guide serves as a foundational resource, highlighting both the known attributes of a key intermediate and the opportunities for future research into a promising analogue.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile, a fluorinated aromatic nitrile compound. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with hazardous waste regulations.

Hazard Profile and Safety Summary

Based on the characteristics of similar compounds, this compound is presumed to be a toxic solid. The primary hazards and necessary precautions are summarized in the table below.

ParameterInformationSource(s)
Chemical Name This compound[4]
CAS Number 148901-51-3[4]
Primary Hazards Assumed Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation.[1][2]
Proper Shipping Name Likely: NITRILES, SOLID, TOXIC, N.O.S. (Not Otherwise Specified)[1]
Personal Protective Equipment (PPE) Nitrile rubber gloves, protective clothing, safety glasses with side-shields or goggles, and a face shield. Work should be conducted in a chemical fume hood.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][5]
Disposal Method Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash. High-temperature incineration is the preferred method.[1][3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

  • Personal Protective Equipment (PPE) and Safety Precautions:

    • Before handling the chemical, ensure you are wearing the appropriate PPE as specified in the table above.

    • All handling of solid this compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

  • Waste Identification and Segregation:

    • As the waste generator, you are responsible for correctly identifying and labeling the waste as hazardous.[2]

    • Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[3]

    • Do not mix this waste with non-halogenated waste streams to prevent costly and complex disposal procedures.

  • Waste Collection and Storage:

    • Solid Waste: Collect dry waste, including contaminated personal protective equipment (e.g., gloves) and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic").

    • Liquid Waste (Solutions): If this compound is dissolved in a solvent, collect it in a separate, compatible, and labeled container for halogenated organic liquid waste .

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials.[2][5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary and alert colleagues.

    • For small spills, carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid generating dust.

    • Do not use water to clean up the spill, as this may spread contamination.

    • Decontaminate the spill area with a suitable laboratory detergent and rinse thoroughly. Collect all cleanup materials as hazardous waste.

    • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Once the hazardous waste container is full (typically no more than 90% capacity), or as per your institution's guidelines, arrange for its removal by a licensed hazardous waste disposal company.

    • The most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration , which is necessary to break the stable carbon-fluorine bond.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in Labeled Halogenated Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Halogenated Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage full Is container full? storage->full full->storage No pickup Arrange for Pickup by Licensed Hazardous Waste Vendor full->pickup Yes end Disposal via High-Temperature Incineration pickup->end

References

Personal protective equipment for handling 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile. The information is targeted towards laboratory researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with aromatic nitrile compounds, fluoro-substituted aromatics, and pyrrole derivatives, which are often classified as irritants.[1][2][3][4] Always perform a risk assessment and consult with your institution's Environmental Health & Safety (EHS) department before handling any new chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE) Specifications Purpose
Eye Protection ANSI-certified (Z87) chemical splash goggles.[1]To protect eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[5][6][7][8]To prevent skin contact and absorption.
Body Protection Knee-length laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust, vapors, or mists.[1][2][3][4]

Operational Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • All handling of this compound, including weighing and dilutions, must be conducted within a properly functioning chemical fume hood.[1][2][3][4]

  • Ensure that an eyewash station and safety shower are readily accessible within a 10-second travel distance.[9]

2. Work Practices:

  • Design procedures to minimize the generation of dusts and aerosols.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.[9]

3. Spill Response:

  • Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[1] Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Stream Disposal Container Labeling Disposal Procedure
Solid Waste Sealable, chemically compatible container."Hazardous Waste" with the full chemical name and associated hazards.Store in a designated satellite accumulation area with secondary containment.[1]
Liquid Waste Sealable, chemically compatible container."Hazardous Waste" with the full chemical name and associated hazards.Store in a designated satellite accumulation area with secondary containment.[1]
Contaminated PPE Sealable plastic bag or container."Hazardous Waste - Contaminated PPE".Dispose of as hazardous waste.[1]

Contact your institution's EHS department for hazardous waste pickup and disposal procedures.[1][4]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.